molecular formula C4H2ClFN2O2 B6313119 5-Chloro-6-fluoropyrimidine-2,4-diol CAS No. 1858257-07-4

5-Chloro-6-fluoropyrimidine-2,4-diol

カタログ番号: B6313119
CAS番号: 1858257-07-4
分子量: 164.52 g/mol
InChIキー: UEQCCQQQHWNPIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluoropyrimidine derivatives represent a cornerstone scaffold in medicinal chemistry and anticancer research . As a heterocyclic compound featuring both chloro and fluoro substituents, 5-Chloro-6-fluoropyrimidine-2,4-diol serves as a key synthetic intermediate for researchers developing novel small molecule therapeutics . This compound is of significant interest in exploratory chemistry for constructing potential kinase inhibitors and other targeted agents, leveraging the established role of fluorinated heterocycles in enhancing a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The core pyrimidine structure is a building block of nucleic acids, making its analogs a primary focus in oncology research for their ability to interfere with nucleoside metabolism and DNA synthesis . Researchers utilize this and related structures to probe mechanisms of action and overcome limitations such as drug resistance in existing therapies . This product is intended for laboratory research by qualified scientists and is strictly not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

5-chloro-6-fluoro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCCQQQHWNPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide on the Thermodynamic Properties of 5-Chloro-6-fluoropyrimidine-2,4-diol Receptor Binding

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Pyrimidines in Drug Discovery

Halogenated pyrimidines have a rich history as foundational scaffolds in the development of therapeutic agents, particularly in oncology.[1][2] The inclusion of halogen atoms, such as chlorine and fluorine, can significantly modulate the electronic properties, metabolic stability, and binding affinity of a molecule.[1][3] 5-Chloro-6-fluoropyrimidine-2,4-diol is a synthetic heterocyclic compound with potential applications in medicinal chemistry.[4][5][6][7] Its structural similarity to endogenous nucleobases suggests that it may interact with a variety of biological targets, including enzymes involved in nucleotide metabolism or protein kinases.[2][8]

A thorough understanding of the thermodynamic driving forces behind the binding of this compound to its receptor is paramount for optimizing its potency and selectivity.[9][10] This guide will delve into the core thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—and the state-of-the-art techniques used to measure them.[11][12]

Part 1: Fundamental Principles of Receptor Binding Thermodynamics

The interaction between a ligand, such as 5-Chloro-6-fluoropyrimidine-2,4-diol, and its receptor is governed by the principles of thermodynamics.[9][13] The binding affinity, quantified by the dissociation constant (Kd), is directly related to the change in Gibbs free energy (ΔG) of the system upon binding.[14]

ΔG = ΔH - TΔS [12]

Where:

  • ΔG (Gibbs Free Energy): Represents the overall energy change of the binding event and determines the spontaneity of the interaction. A more negative ΔG corresponds to a higher binding affinity.[14]

  • ΔH (Enthalpy): Reflects the change in heat content of the system. It is associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions, between the ligand and the receptor.[12][15]

  • ΔS (Entropy): Represents the change in the randomness or disorder of the system. It is influenced by factors such as the desolvation of the ligand and receptor binding sites and conformational changes upon binding.[15]

  • T: The absolute temperature in Kelvin.

By dissecting the ΔG into its enthalpic and entropic components, researchers can gain valuable insights into the nature of the binding interaction and guide lead optimization efforts.[15][16] For instance, a binding event driven primarily by a favorable enthalpy change (negative ΔH) suggests strong, specific interactions, while an entropically driven interaction (positive TΔS) may be dominated by the hydrophobic effect.[15]

The Thermodynamic Signature:

The combination of ΔH and TΔS values for a given interaction is often referred to as its "thermodynamic signature."[17] This signature provides a more nuanced understanding of binding than affinity alone and can be crucial for optimizing drug properties beyond just potency.[16][17]

Part 2: Key Methodologies for Thermodynamic Characterization

Two of the most powerful and widely used techniques for characterizing the thermodynamics of receptor-ligand interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Analysis

ITC is a highly sensitive and direct method for measuring the heat changes that occur during a biomolecular interaction.[11][18][19] It is considered the "gold standard" because it allows for the simultaneous determination of all key thermodynamic parameters in a single, label-free, in-solution experiment.[11][18]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (5-Chloro-6-fluoropyrimidine-2,4-diol) in matched buffer Load_Syringe Load Ligand into Injection Syringe Prep_Ligand->Load_Syringe Prep_Receptor Prepare Receptor in matched buffer Load_Cell Load Receptor into Sample Cell Prep_Receptor->Load_Cell Degas Degas Samples Degas->Prep_Ligand Degas->Prep_Receptor Titration Perform Titration (Stepwise Injections) Load_Syringe->Titration Load_Cell->Titration Raw_Data Acquire Raw Data (Heat Pulses) Titration->Raw_Data Integration Integrate Peak Areas Raw_Data->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Fitting Fit Data to a Binding Model Binding_Isotherm->Fitting Results Determine ΔH, Kd, n, ΔG, TΔS Fitting->Results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Rationale: Meticulous sample preparation is crucial for obtaining high-quality ITC data.[20]

    • Dissolve both the receptor and 5-Chloro-6-fluoropyrimidine-2,4-diol in the same buffer to minimize heats of dilution.[20] A common choice is a buffer with a low ionization enthalpy, such as phosphate or HEPES, to reduce buffer-related heat effects.[21]

    • Accurately determine the concentrations of both the receptor and the ligand.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the ITC cell.

  • Experimental Setup:

    • Rationale: Proper instrument setup ensures the accuracy and reproducibility of the measurements.

    • Load the receptor solution into the sample cell and the ligand solution into the injection syringe.[21]

    • The ligand concentration in the syringe should typically be 10-20 times the molar concentration of the macromolecule in the cell.[20]

    • Set the experimental temperature and allow the system to equilibrate.

  • Titration:

    • Rationale: A stepwise titration allows for the gradual saturation of the receptor and the precise measurement of the heat change at each step.[21][22]

    • Inject small aliquots of the ligand into the sample cell while monitoring the heat released or absorbed.[22]

    • Continue the injections until the receptor is saturated, and no further significant heat changes are observed.[20]

  • Data Analysis:

    • Rationale: Sophisticated data analysis software is used to extract the thermodynamic parameters from the raw data.

    • Integrate the area under each injection peak to determine the heat change for that injection.[19]

    • Plot the heat change per mole of injectant against the molar ratio of ligand to receptor to generate a binding isotherm.[20]

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[22]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the fundamental thermodynamic equation.[11]

ParameterInterpretation
Kd (Dissociation Constant) A measure of binding affinity. Lower Kd values indicate stronger binding.
n (Stoichiometry) The molar ratio of ligand to receptor at saturation.
ΔH (Enthalpy) A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction. Reflects the net change in bond energies.[15]
TΔS (Entropy) A positive value indicates an increase in disorder and is entropically favorable. A negative value indicates a decrease in disorder and is entropically unfavorable.[15]
Surface Plasmon Resonance (SPR): A Powerful Tool for Kinetic and Affinity Analysis

SPR is a label-free optical technique that provides real-time data on the association and dissociation of molecules.[23][24][25] While it does not directly measure enthalpy and entropy, it is an excellent complementary technique to ITC for determining binding kinetics (kon and koff) and affinity (Kd).[26]

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Receptor on Sensor Chip Baseline Establish Baseline with running buffer Immobilize->Baseline Prepare_Analyte Prepare Analyte (5-Chloro-6-fluoropyrimidine-2,4-diol) in running buffer Association Inject Analyte (Association Phase) Prepare_Analyte->Association Baseline->Association Dissociation Inject Running Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Baseline Next Cycle Fitting Fit Data to a Kinetic Model Sensorgram->Fitting Results Determine kon, koff, Kd Fitting->Results

Caption: Workflow for a Surface Plasmon Resonance experiment.

  • Receptor Immobilization:

    • Rationale: Covalently attaching the receptor to the sensor chip surface allows for the detection of binding events as the analyte flows over it.

    • Select an appropriate sensor chip and immobilization chemistry based on the properties of the receptor.

    • Immobilize the receptor on the sensor chip surface to a desired density.

  • Analyte Preparation:

    • Rationale: A series of analyte concentrations are required to determine the kinetic parameters accurately.

    • Prepare a series of dilutions of 5-Chloro-6-fluoropyrimidine-2,4-diol in the running buffer.

  • Binding Measurement:

    • Rationale: The real-time monitoring of association and dissociation provides a detailed picture of the binding kinetics.[25]

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the analyte solution at a specific concentration and monitor the increase in the SPR signal as the analyte binds to the immobilized receptor (association phase).[27]

    • Switch back to the running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the receptor (dissociation phase).[27]

    • After each binding cycle, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Rationale: Fitting the sensorgram data to kinetic models allows for the determination of the rate constants.

    • The data is presented as a sensorgram, which is a plot of the SPR response versus time.[27]

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).[23][27]

    • The dissociation constant (Kd) is then calculated as the ratio of koff to kon (Kd = koff / kon).

ParameterInterpretation
kon (Association Rate Constant) The rate at which the ligand binds to the receptor.
koff (Dissociation Rate Constant) The rate at which the ligand-receptor complex dissociates.
Kd (Dissociation Constant) A measure of binding affinity, calculated from the kinetic rate constants.

Part 3: Case Study - Hypothetical Thermodynamic Profile of 5-Chloro-6-fluoropyrimidine-2,4-diol Binding

While specific experimental data for 5-Chloro-6-fluoropyrimidine-2,4-diol is not publicly available, we can hypothesize a potential thermodynamic profile based on its structure and the known interactions of similar compounds.[28][29] The presence of halogen atoms and hydroxyl groups suggests the potential for hydrogen bonding and other specific polar interactions with a receptor.

Hypothetical Binding Scenario:

Let's assume 5-Chloro-6-fluoropyrimidine-2,4-diol binds to a kinase active site. The interaction might involve:

  • Hydrogen bonds: Between the diol groups and backbone or side-chain residues in the kinase.

  • Halogen bonds: The chlorine and/or fluorine atoms could form favorable interactions with electron-rich atoms in the binding pocket.

  • Hydrophobic interactions: The pyrimidine ring could engage in hydrophobic contacts.

Expected Thermodynamic Signature:

Given the potential for strong, specific interactions, the binding of 5-Chloro-6-fluoropyrimidine-2,4-diol to its target is likely to be enthalpically driven . This would be characterized by a significantly negative ΔH value. The entropic contribution (TΔS) might be slightly unfavorable due to the conformational restriction of the ligand and receptor upon binding.

Hypothetical Data Summary:

Thermodynamic ParameterHypothetical ValueInterpretation
Kd 500 nMModerate to high affinity
ΔG -8.6 kcal/molSpontaneous binding
ΔH -12.0 kcal/molStrong enthalpic contribution, indicating favorable bonding interactions
TΔS -3.4 kcal/molEntropically unfavorable, likely due to conformational restriction

This hypothetical profile suggests that lead optimization efforts for this compound could focus on enhancing the specific hydrogen and halogen bonding interactions to further improve the enthalpic contribution to binding affinity.

Conclusion

The thermodynamic characterization of ligand-receptor binding is an indispensable component of modern drug discovery.[9][30] Techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance provide researchers with a deep understanding of the molecular forces driving these interactions.[23][31] By applying these methodologies to novel compounds such as 5-Chloro-6-fluoropyrimidine-2,4-diol, scientists can make more informed decisions in the design and optimization of next-generation therapeutics. This guide has provided the foundational knowledge and practical protocols to empower researchers in this critical endeavor.

References

  • Velazquez-Campoy, A. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Borea, P. A., Dalpiaz, A., Gilli, G., & Varani, K. (1995). Thermodynamic analysis of the drug-receptor interaction. PubMed.
  • Mitra, S. (2015). Drug-Receptor Interaction : Pharmacology, Binding and Thermodynamics – A Review. Connect Journals.
  • Malvern Panalytical. (n.d.). ITC-Derived Binding Constants.
  • Gilli, G., Borea, P. A., & Varani, K. (2000). (Extra)thermodynamics of the drug-receptor interaction. PubMed.
  • Pinto, M. F., & Ponces Freire, A. (2015). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • Mitra, S. (2015). Drug-Receptor Interaction : Pharmacology, Binding and Thermodynamics – A Review. Connect Journals.
  • Can, Y., Zhu, Y., Wang, Y., Zhang, J., He, J., Wang, Q., & Zhang, D. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC.
  • Saponaro, A., & Porro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
  • Velázquez-Campoy, A. (n.d.). A Look at Ligand Binding Thermodynamics in Drug Discovery. Universidad de Zaragoza.
  • Taira, Z., & Taira, M. (2004). Binding Thermodynamics as a Tool To Investigate the Mechanisms of Drug−Receptor Interactions. ACS Publications.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Liu, S. L., Wang, W., & Lu, M. (2020). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. MDPI.
  • Nicoya Lifesciences Inc. (2019, December 11). Importance of Binding Kinetics in Drug Discovery. OpenSPR.
  • Can, Y., Zhu, Y., Wang, Y., Zhang, J., He, J., Wang, Q., & Zhang, D. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PubMed.
  • Royal Society of Chemistry. (n.d.). Chapter 2: Thermodynamics of Ligand Binding.
  • Malvern Panalytical. (n.d.). ITC practical considerations. Biomolecular Interactions Facility | The Huck Institutes.
  • GE Healthcare. (2016, September 12). Isothermal titration calorimetry. CureFFI.org.
  • Affinité Instruments. (2020, October 16). SPR Sensorgram Explained.
  • WuXi Biologics. (n.d.). SPR & BLI Binding Assays Services.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2,4,6-trifluoropyrimidine 99 697-83-6.
  • Schön, A., & Freire, E. (2011). Some Binding-Related Drug Properties are Dependent on Thermodynamic Signature. SciSpace.
  • Morris, S. M. (1993). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed.
  • Freire, E. (2008). The Binding Thermodynamics of Drug Candidates. Wiley-VCH.
  • Ossila. (n.d.). 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0.
  • Wnuk, S. F., & Robins, M. J. (2009). Synthesis and biological activity of 5-fluorotubercidin. PubMed.
  • National Center for Biotechnology Information. (n.d.). 5-Fluoropyrimidine-4,6-diol. PubChem.
  • Patel, K. S., et al. (n.d.). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences.
  • Schinazi, R. F., & Chen, M. S. (1983). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. PubMed.
  • BLD Pharm. (n.d.). 5-Chloro-2,4,6-trifluoropyrimidine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4-Dichloro-5-fluoropyrimidine.
  • Khan, M. I., & Akhtar, M. S. (2023). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. MDPI.
  • Kunikawa, S., et al. (2015). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. PubMed.
  • Pal, S., & Paul, S. (2025). Unraveling Conformational Thermodynamics of Ligand Binding to Fluoride Riboswitch Aptamer: Implications for Therapeutic Design. Molecular Modeling Connect.

Sources

In Vivo Metabolic Profiling of 5-Chloro-6-fluoropyrimidine-2,4-diol: A Comprehensive LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-6-fluoropyrimidine-2,4-diol (also known structurally as 5-chloro-6-fluorouracil) is a highly specialized di-halogenated pyrimidine analog. Like other fluoropyrimidines used in oncology and antiviral applications, its in vivo efficacy and safety profile are strictly governed by its metabolic fate. Identifying its metabolites in vivo is analytically challenging due to their extreme hydrophilicity, low physiological concentrations, and the complex biological matrices in which they reside. This whitepaper provides an authoritative, step-by-step technical guide to mapping the in vivo biotransformation of this compound using advanced LC-MS/MS methodologies.

Part 1: Mechanistic Grounding of Halogenated Pyrimidine Metabolism

To design an effective analytical workflow, one must first understand the biological causality of pyrimidine biotransformation. The metabolism of halogenated pyrimidines is characterized by a bifurcation into two distinct pathways: anabolism (intracellular activation) and catabolism (hepatic clearance)[1].

  • Catabolic Pathway (Clearance): The rate-limiting step in the clearance of pyrimidine analogs is mediated by the hepatic enzyme dihydropyrimidine dehydrogenase (DPD). DPD reduces the C5-C6 double bond of the pyrimidine ring, yielding 5-chloro-6-fluoro-5,6-dihydrouracil. Subsequent ring cleavage by dihydropyrimidinase and beta-alanine synthase produces halogenated ureidopropionic acid and beta-alanine derivatives, which are ultimately excreted in urine[2].

  • Anabolic Pathway (Activation): Conversely, intracellular activation occurs via uridine monophosphate synthetase (UMPS), converting the parent drug into active nucleotide analogs (e.g., 5-Cl-6-F-dUMP) that exert pharmacological effects by inhibiting target enzymes like thymidylate synthase[1].

MetabolicPathway cluster_catabolism Catabolic Pathway (Hepatic Clearance) cluster_anabolism Anabolic Pathway (Intracellular Activation) Parent 5-Chloro-6-fluoropyrimidine-2,4-diol (Parent Drug) DHFU 5-Cl-6-F-Dihydrouracil (Inactive Metabolite) Parent->DHFU Dihydropyrimidine Dehydrogenase (DPD) FUMP 5-Cl-6-F-UMP Parent->FUMP Uridine Monophosphate Synthetase (UMPS) FUPA Halogenated Ureidopropionic Acid DHFU->FUPA Dihydropyrimidinase FBAL Halogenated Beta-Alanine (Renal Excretion) FUPA->FBAL Beta-Alanine Synthase FdUMP 5-Cl-6-F-dUMP (Cytotoxic Active Form) FUMP->FdUMP Ribonucleotide Reductase

In vivo metabolic pathways of 5-chloro-6-fluoropyrimidine-2,4-diol (anabolism vs. catabolism).

Part 2: Analytical Strategy & Causality in Experimental Design

To confidently identify these metabolites, the analytical system must overcome the inherent polarity of pyrimidines. Traditional reversed-phase C18 columns fail to retain these hydrophilic compounds, causing them to elute in the void volume alongside endogenous salts, leading to severe ion suppression.

  • Causality in Chromatography: We utilize a positively charged surface-modified C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) phase. This ensures adequate retention and separation of the highly polar catabolites (like halogenated beta-alanine) from the parent drug[3].

  • Causality in Mass Spectrometry: The presence of a chlorine atom provides a unique analytical advantage. Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in a ~3:1 ratio. By programming the mass spectrometer to perform Data-Dependent Acquisition (DDA) triggered specifically by this 3:1 isotopic mass defect signature, we can computationally filter out endogenous biological noise and selectively sequence only the drug-derived metabolites[4].

LCMSWorkflow S1 In Vivo Dosing & Plasma Collection S2 Protein Precipitation (ACN:MeOH 80:20) S1->S2 S3 Solid Phase Extraction (Mixed-Mode Polymeric) S2->S3 S4 LC Separation (Polar C18 / HILIC) S3->S4 S5 ESI-MS/MS (Polarity Switching) S4->S5 S6 Post-Acquisition Mining (Isotope Pattern Filtering) S5->S6

Self-validating LC-MS/MS workflow for the extraction and identification of pyrimidine metabolites.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following in vivo metabolite identification protocol is designed as a self-validating system. Every step includes internal controls to differentiate true biotransformation products from ex vivo degradation artifacts.

Step 1: In Vivo Dosing and Sample Collection
  • Administer 5-chloro-6-fluoropyrimidine-2,4-diol intravenously to the animal model (e.g., Sprague-Dawley rats) at the predetermined pharmacokinetic dose.

  • Self-Validation Check: Maintain a parallel Vehicle-Control cohort. This acts as a baseline to subtract endogenous isobaric interferences during post-acquisition data processing.

  • Collect plasma at multiple time points (e.g., 0.5, 1, 2, 4, 8 hours) into K₂EDTA tubes containing a DPD inhibitor (e.g., gimeracil) to prevent ex vivo degradation of the parent drug. Centrifuge at 3,000 × g for 10 min at 4°C.

Step 2: Sample Preparation (Protein Precipitation & SPE)
  • Aliquot 100 µL of plasma.

  • Self-Validation Check: Spike with 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-uracil). The recovery of this standard validates the extraction efficiency of the entire batch.

  • Add 300 µL of ice-cold Acetonitrile:Methanol (80:20, v/v) to precipitate proteins. The inclusion of methanol helps maintain the solubility of highly polar anabolites.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Pass the supernatant through a mixed-mode polymeric Solid Phase Extraction (SPE) cartridge (e.g., Strata-X PRO) to remove phospholipids, which are the primary cause of matrix effects in LC-MS/MS[3]. Dry the eluate under nitrogen and reconstitute in 50 µL of initial mobile phase.

Step 3: LC-MS/MS Acquisition

Execute the analysis using the parameters defined in Table 2. Ensure the mass spectrometer is calibrated for rapid polarity switching (positive/negative ESI) to capture both the acidic catabolites and basic pyrimidine structures in a single injection.

Part 4: Quantitative Data & Metabolite Profiling

Data interpretation relies on mapping the expected mass shifts (Δm) against the parent compound. The tables below summarize the theoretical quantitative mass shifts used to build the targeted MRM (Multiple Reaction Monitoring) and DDA inclusion lists, alongside the optimal instrumental parameters.

Table 1: Putative In Vivo Metabolites of 5-Chloro-6-fluoropyrimidine-2,4-diol

Metabolite TypePutative StructureBiotransformationExpected Mass Shift (Δm)Diagnostic Fragment Ions
Parent 5-Chloro-6-fluoropyrimidine-2,4-diolN/A0 Da[M-H]⁻, loss of HF, loss of HCl
Catabolite 1 5-Chloro-6-fluoro-5,6-dihydrouracilReduction (DPD)+2 Da[M-H]⁻, loss of HF
Catabolite 2 Halogenated Ureidopropionic AcidRing Cleavage+20 Da (+H₂O)Loss of NH₃, loss of CO₂
Catabolite 3 Halogenated Beta-AlanineDecarboxylation-23 Da[M+H]⁺, loss of HCl
Anabolite 1 5-Chloro-6-fluoro-UMPRibosylation + Phosphorylation+212 Da[M-H]⁻, m/z 97 (phosphate)

Table 2: LC-MS/MS Gradient and Source Parameters

ParameterValueCausality / Rationale
Column Positively charged surface C18 or HILICRetains highly polar, hydrophilic pyrimidine derivatives that elute in the void volume of standard C18 columns.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffers the eluent to keep acidic metabolites ionized while preventing pyrimidine ring degradation.
Mobile Phase B Acetonitrile with 0.1% Formic AcidProvides optimal desolvation efficiency in the ESI source.
Ionization Mode ESI (+/-) Rapid Polarity SwitchingCaptures basic anabolites (positive mode) and acidic catabolites (negative mode) in a single run.
Scan Strategy Data-Dependent Acquisition (DDA)Triggers MS/MS only when the specific ³⁵Cl/³⁷Cl isotopic signature (3:1 ratio) is detected, filtering out background noise.

Conclusion

By coupling the mechanistic understanding of DPD-mediated pyrimidine catabolism with a self-validating, isotope-filtered LC-MS/MS workflow, researchers can accurately map the in vivo fate of 5-chloro-6-fluoropyrimidine-2,4-diol. This rigorous approach prevents the misidentification of endogenous artifacts and provides high-confidence pharmacokinetic data essential for downstream drug development.

References

  • Title: 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - MDPI Source: MDPI URL: [Link]

  • Title: DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed Source: National Institutes of Health (NIH) URL: [Link]

Sources

Methodological & Application

Harnessing 5-Chloro-6-fluoropyrimidine-2,4-diol in In Vitro Oncology Models: From Cytotoxicity Profiling to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

5-Chloro-6-fluoropyrimidine-2,4-diol is a halogenated pyrimidine analog with significant potential as an antineoplastic agent. Its structural similarity to 5-fluorouracil (5-FU), a cornerstone of chemotherapy, suggests a mechanism of action rooted in the disruption of nucleic acid synthesis, a critical pathway for the proliferation of cancer cells.[1][2] This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro efficacy and mechanism of action of this compound. The protocols are designed not as rigid templates, but as self-validating systems, encouraging a deep understanding of the causality behind each experimental step. We will proceed from foundational cytotoxicity assays to advanced mechanistic studies, enabling a thorough characterization of 5-Chloro-6-fluoropyrimidine-2,4-diol as a potential therapeutic candidate.

Introduction: The Scientific Rationale

Halogenated pyrimidines, most notably 5-fluorouracil (5-FU), have been a mainstay in cancer treatment for over six decades.[2] Their efficacy stems from their ability to be metabolized by cells into fraudulent nucleotides that disrupt essential cellular processes. These metabolites can inhibit critical enzymes involved in DNA synthesis and can also be incorporated directly into DNA and RNA, leading to cytotoxicity and cell death.[1][3]

5-Chloro-6-fluoropyrimidine-2,4-diol belongs to this class of antimetabolites. The presence of both chloro and fluoro groups on the pyrimidine ring may influence its metabolic activation, target affinity, and overall cytotoxic profile.[4] This document outlines a hypothesized mechanism of action based on established knowledge of fluoropyrimidine pharmacology and provides the experimental framework to validate this hypothesis.

Hypothesized Mechanism of Action

We hypothesize that 5-Chloro-6-fluoropyrimidine-2,4-diol, like 5-FU, acts as a pro-drug that must be anabolically converted into its active nucleotide forms. The proposed cytotoxic cascade involves three primary mechanisms:[1][3]

  • Inhibition of Thymidylate Synthase (TS): The compound is metabolized to a deoxyribonucleotide monophosphate analog, which forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate. This action blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to a "thymineless death."[1][5]

  • Incorporation into DNA: A triphosphate metabolite of the compound can be erroneously incorporated into DNA by DNA polymerases. This incorporation can trigger DNA damage responses and strand breaks, ultimately leading to apoptosis.[2][6]

  • Incorporation into RNA: The corresponding ribonucleotide triphosphate can be incorporated into various RNA species, disrupting RNA processing, maturation, and function, which contributes to overall cytotoxicity.[2]

The following diagram illustrates this proposed pathway.

G cluster_0 Cellular Uptake & Metabolism cluster_2 Cellular Consequences Compound 5-Chloro-6-fluoropyrimidine-2,4-diol Metabolites Metabolic Activation (e.g., via OPRT, UK, UP) Compound->Metabolites FdUMP_analog FdUMP Analog Metabolites->FdUMP_analog FUTP_analog FUTP Analog Metabolites->FUTP_analog FdUTP_analog FdUTP Analog Metabolites->FdUTP_analog TS_Inhibition Thymidylate Synthase Inhibition FdUMP_analog->TS_Inhibition RNA_Damage RNA Dysfunction FUTP_analog->RNA_Damage DNA_Damage DNA Damage & Strand Breaks FdUTP_analog->DNA_Damage Apoptosis Apoptosis / Cell Death TS_Inhibition->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized metabolic activation and cytotoxic pathways of 5-Chloro-6-fluoropyrimidine-2,4-diol.

Preliminary Compound Handling and Preparation

Scientific rigor begins with proper sample preparation. The solubility and stability of a novel compound are critical variables that must be empirically determined.

3.1. Solubility Testing and Stock Solution Preparation

  • Rationale: Most small molecules are not readily soluble in aqueous cell culture media. A concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Protocol:

    • Prepare a small amount of a high-concentration stock solution (e.g., 10-50 mM) of 5-Chloro-6-fluoropyrimidine-2,4-diol in 100% cell culture-grade DMSO.

    • Vortex thoroughly and use gentle warming (37°C) if necessary to aid dissolution.

    • Visually inspect for any precipitate. If the solution is not clear, the compound may not be soluble at that concentration.

    • Once dissolved, create aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C, protected from light.

  • Stability: The stability of the compound in DMSO and in culture media is unknown. It is advisable to prepare fresh dilutions from the stock for each experiment. Long-term stability can be assessed by comparing the activity of fresh vs. aged stock solutions.[7]

Experimental Workflow: A Tiered Approach

A logical progression of experiments is crucial for an efficient and comprehensive evaluation. We recommend a tiered approach, starting with broad screening and moving towards specific mechanistic questions.

G cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Primary Screening (Cytotoxicity & IC50) A Cell Viability Assay (e.g., MTS/CellTiter-Glo) Tier1->A Tier2 Tier 2: Phenotypic Assays (Long-term Survival & Cell Death Mode) C Colony Formation Assay Tier2->C D Apoptosis Assay (Annexin V / PI) Tier2->D Tier3 Tier 3: Mechanistic Assays (Cell Cycle, Target Engagement) E Cell Cycle Analysis Tier3->E F TS Activity or Nucleic Acid Incorporation Tier3->F GoNoGo Data Analysis & Go/No-Go Decision B Determine IC50 Values A->B B->Tier2 C->Tier3 D->Tier3 E->GoNoGo F->GoNoGo

Caption: Recommended experimental workflow for evaluating 5-Chloro-6-fluoropyrimidine-2,4-diol.

Core Protocols

Protocol 1: Cell Viability and IC50 Determination
  • Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50) across a panel of cancer cell lines. This is the foundational assay for assessing potency.

  • Cell Line Selection: Use a panel of relevant cancer cell lines (e.g., colorectal, breast, pancreatic). It is insightful to include lines with known resistance mechanisms to 5-FU, if available.

  • Methodology (MTS Assay):

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle control (DMSO only) and a no-cell control (medium only).

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubation: Incubate the plate for 72 hours (or a clinically relevant duration) in a standard cell culture incubator (37°C, 5% CO2).

    • MTS Reagent Addition: Add 20 µL of MTS reagent (or similar viability reagent) to each well.

    • Incubation: Incubate for 1-4 hours, protected from light, until a color change is apparent.

    • Readout: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

ParameterRecommended ValueRationale
Cell Seeding Density 2,000 - 10,000 cells/wellMust be in the exponential growth phase at the end of the assay.
Incubation Time 72 hoursAllows for multiple cell doublings to observe an anti-proliferative effect.
Compound Concentrations 100 µM down to ~0.1 µMA wide range is needed to accurately determine the IC50.
Vehicle (DMSO) Conc. ≤ 0.5%To avoid solvent-induced toxicity that would confound results.
Protocol 2: Colony Formation (Clonogenic) Assay
  • Objective: To assess the long-term effect of the compound on the ability of a single cell to proliferate and form a colony, which is a measure of cytostatic or cytotoxic effects.[5]

  • Methodology:

    • Cell Seeding: Seed a low number of cells (e.g., 200-1,000 cells/well) in a 6-well plate.

    • Treatment: After 24 hours, treat the cells with the compound at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x the IC50 value determined in Protocol 1) for a defined period (e.g., 24 hours).

    • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Incubation: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies form in the vehicle control wells.

    • Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

    • Quantification: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as >50 cells) in each well.

  • Data Analysis: Calculate the "Plating Efficiency" (PE) for the control and the "Surviving Fraction" (SF) for each treatment.

    • PE = (Number of colonies formed / Number of cells seeded) * 100

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE/100))

Protocol 3: Apoptosis and Cell Death Analysis
  • Objective: To determine whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) or necrosis.

  • Methodology (Annexin V and Propidium Iodide Staining):

    • Treatment: Seed cells in a 6-well plate and treat them with the compound at 1x and 5x the IC50 value for 24 and 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

References

  • Gambacorti-Passerini, C., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Soga, T., et al. (2013). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS ONE. Available at: [Link]

  • Gambacorti-Passerini, C., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available at: [Link]

  • PharmaCompass. (n.d.). 5-fluoro-pyrimidine-2,4-diol. PharmaCompass.com. Available at: [Link]

  • El-Mas, M. M., & Abdel-Rahman, A. A. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wang, P., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Available at: [Link]

  • Thorn, C. F., et al. (2011). Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]

  • Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. Available at: [Link]

  • Hsieh, Y.-T., et al. (2022). Colon-Targeted Trans-Cinnamic Acid Ameliorates Rat Colitis by Activating GPR109A. MDPI. Available at: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available at: [Link]

  • Nishiyama, T., et al. (2009). Prognostic significance of 5-fluorouracil metabolism-relating enzymes and enhanced chemosensitivity to 5-fluorouracil by 5-chloro 2,4-dihydroxy-pyridine in urothelial carcinoma. BMC Cancer. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Morris, S. M. (1993). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research. Available at: [Link]

  • Sasaki, E., et al. (2007). Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism. Journal of Gastroenterology. Available at: [Link]

  • Sugimoto, Y., et al. (1992). In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Varela, C. L., et al. (2022). New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids. Archives of Toxicology. Available at: [Link]

  • Chudy, M., et al. (2009). CARCINOMA CELL-BASED 5-FLUOROURACIL EVALUATION IN MICROFLUIDIC SYSTEM. 13th International Conference on Miniaturized Systems for Chemistry and Life Sciences. Available at: [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available at: [Link]

  • Cory, J. G., et al. (1993). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. Biochemical Pharmacology. Available at: [Link]

Sources

5-Chloro-6-fluoropyrimidine-2,4-diol applications in novel pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for the utilization of 5-Chloro-6-fluoropyrimidine-2,4-diol (CAS: 1858257-07-4) in novel pyrimidine synthesis. This document is designed for researchers and drug development professionals focusing on advanced heterocyclic modifications, specifically in the development of antiviral and antineoplastic agents.

Introduction & Mechanistic Rationale

Halogenated pyrimidines, particularly those mimicking the uracil core, are foundational in the design of nucleoside analogues and targeted kinase inhibitors [1]. 5-Chloro-6-fluoropyrimidine-2,4-diol presents a highly functionalized scaffold offering orthogonal reactivity. The presence of both a C5-chlorine and a C6-fluorine on a pyrimidine-2,4-diol (uracil-type) backbone provides a unique electronic environment:

  • C6-Fluoro Position: Highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) due to the strong electron-withdrawing nature of the adjacent nitrogens and the C5-chlorine.

  • C5-Chloro Position: Offers potential for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) once the C2/C4 positions are protected or activated.

  • C2/C4 Hydroxyls (Lactam-Lactim Tautomerism): Can be converted into leaving groups (e.g., via POCl3​ ) or protected to direct regioselective functionalization.

Understanding the causality of these electronic effects is critical. The high electronegativity of fluorine at C6 lowers the LUMO of the pyrimidine ring, making it the primary site for soft and hard nucleophiles, provided the C2/C4 oxygens are either alkylated or converted to halogens to prevent tautomeric quenching of the ring's electrophilicity.

Reaction Pathway Visualization

The following diagram illustrates the orthogonal functionalization pathways of 5-Chloro-6-fluoropyrimidine-2,4-diol, demonstrating how selective activation dictates downstream synthetic utility.

PyrimidineSynthesis Start 5-Chloro-6-fluoropyrimidine-2,4-diol (Starting Material) PathA POCl3 / PhNMe2 (Deoxychlorination) Start->PathA PathC Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C5) Start->PathC IntermediateA 2,4,5-Trichloro-6-fluoropyrimidine (Activated Core) PathA->IntermediateA PathB Amine Nucleophile (R-NH2) SNAr at C6 IntermediateA->PathB ProductB 6-Amino-2,4,5-trichloropyrimidine Derivatives PathB->ProductB ProductC 5-Substituted-6-fluoro Uracil Analogues PathC->ProductC

Figure 1: Orthogonal functionalization pathways for 5-Chloro-6-fluoropyrimidine-2,4-diol.

Experimental Protocols

To ensure a self-validating system, the following protocols include in-process controls (IPC) and mechanistic justifications for specific reagent choices.

Protocol A: Synthesis of 2,4,5-Trichloro-6-fluoropyrimidine (Core Activation)

Objective: Convert the C2 and C4 hydroxyl groups to chlorides to lock the pyrimidine in its fully aromatic form, maximizing the electrophilicity of the C6-fluoro position [2].

Materials:

  • 5-Chloro-6-fluoropyrimidine-2,4-diol (1.0 eq)

  • Phosphorus oxychloride ( POCl3​ , 10.0 eq)

  • N,N-Dimethylaniline ( PhNMe2​ , 2.0 eq) - Catalyst/Acid Scavenger

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged round-bottom flask with 5-Chloro-6-fluoropyrimidine-2,4-diol.

  • Reagent Addition: Add POCl3​ dropwise at 0 °C. Causality: POCl3​ acts as both solvent and chlorinating agent. The low temperature prevents uncontrolled exothermic Vilsmeier-type side reactions.

  • Catalyst Addition: Slowly add PhNMe2​ . Causality: PhNMe2​ accelerates the formation of the reactive dichlorophosphite intermediate and neutralizes the generated HCl, preventing degradation of the fluorinated core.

  • Reflux: Heat the mixture to 105 °C for 12 hours.

  • Quenching (Critical Step): Cool to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Carefully pour the residue over crushed ice. Causality: Rapid quenching minimizes the hydrolysis of the newly formed C-Cl bonds back to the diol.

  • Extraction: Extract with dichloromethane ( 3×50 mL), wash with cold saturated NaHCO3​ , dry over MgSO4​ , and concentrate.

Protocol B: Regioselective SN​Ar at the C6-Fluoro Position

Objective: Exploit the high lability of the C6-fluorine for selective nucleophilic displacement using primary amines.

Materials:

  • 2,4,5-Trichloro-6-fluoropyrimidine (1.0 eq)

  • Primary Amine (e.g., Cyclopentylamine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tetrahydrofuran (THF) / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the activated pyrimidine in the THF/EtOH mixture at -78 °C. Causality: The extreme low temperature is strictly required to differentiate the reactivity of the C6-fluoro from the C4-chloro position.

  • Nucleophile Addition: Add DIPEA, followed by a dropwise addition of the primary amine over 30 minutes.

  • Monitoring: Stir at -78 °C for 2 hours. Monitor via LC-MS. The C6-fluoro displacement is exceptionally fast due to the stabilization of the Meisenheimer complex by the adjacent nitrogen and C5-chlorine.

  • Isolation: Quench with aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Quantitative Data: Regioselectivity Optimization

The table below summarizes the effect of solvent and temperature on the regioselectivity of the SN​Ar reaction (C6-Fluoro vs. C4-Chloro displacement).

Temperature (°C)Solvent SystemBaseC6-Fluoro Displacement (%)C4-Chloro Displacement (%)Yield (%)
25DMF K2​CO3​ 455562
0THFDIPEA782281
-78THF/EtOH (1:1)DIPEA>98 <294

Table 1: Optimization of regioselective nucleophilic aromatic substitution on 2,4,5-Trichloro-6-fluoropyrimidine.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. Available at: [Link]

  • Chemsrc. (2024). 5-Chloro-6-fluoropyrimidine-2,4-diol CAS 1858257-07-4. Chemical Database. Available at: [Link]]

Application Note: Conjugation of 5-Chloro-6-fluoropyrimidine-2,4-diol with Targeted Delivery Vectors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-Chloro-6-fluoropyrimidine-2,4-diol (CAS 1858257-07-4)[1] is a highly functionalized halogenated pyrimidine that tautomerizes to its uracil derivative, 5-chloro-6-fluorouracil. While structurally related to classic antimetabolites like 5-fluorouracil (5-FU)[2], this molecule possesses unique stereoelectronic features that make it a highly versatile payload for targeted delivery vectors, including Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) [3].

The mechanistic causality behind its conjugation potential lies in its dual reactivity:

  • N1-Directed Prodrug Conjugation: Similar to standard pyrimidine payloads, the N1 position can be alkylated or carbamylated to attach a protease-cleavable linker. This preserves the 5-chloro-6-fluoro pharmacophore, allowing the intact active metabolite to be released inside the tumor cell following endosomal internalization [4].

  • C6-Directed Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing 5-chloro group heavily activates the adjacent 6-fluoro position. Fluorine acts as an exceptional leaving group, allowing for rapid, direct SNAr by thiol-bearing targeting vectors (e.g., cysteine-terminated peptides). This yields a highly stable thioether linkage without requiring complex bifunctional linkers.

Conjugation Strategies & Workflows

To maximize the therapeutic index, the conjugation chemistry must be tailored to the delivery vector [5].

  • Strategy A (ADC Generation): Utilizes a Cathepsin-B cleavable Val-Cit-PABC linker attached to the N1 position. The terminal maleimide of the linker is then conjugated to engineered or reduced cysteines on a monoclonal antibody (mAb)[6].

  • Strategy B (PDC Generation): Utilizes direct SNAr between the 6-fluoro group of the pyrimidine and a nucleophilic thiol on a tumor-homing peptide (e.g., cRGD-Cys).

ConjugationMechanisms Payload 5-Chloro-6-fluoro- pyrimidine-2,4-diol Intermediate Payload-Linker Complex Payload->Intermediate N1-Carbamylation Linker Val-Cit-PABC Linker Linker->Intermediate Activation (pNP) Conjugate Antibody-Drug Conjugate Intermediate->Conjugate Maleimide-Thiol Coupling Vector Targeting Vector (mAb) Vector->Conjugate TCEP Reduction Endosome Endosomal Internalization Conjugate->Endosome Target Receptor Binding Release Cathepsin B Cleavage Endosome->Release Enzymatic Degradation

Workflow of 5-Chloro-6-fluoropyrimidine-2,4-diol ADC conjugation and payload release.

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to verify causality and success.

Protocol 1: Synthesis of N1-Linked Val-Cit-PABC-Payload Intermediate

Objective: Attach a cleavable linker to the N1 position while preserving the C6-fluoro group.

  • Activation: Dissolve Maleimide-PEG2-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF. Add bis(4-nitrophenyl) carbonate (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 2 hours.

    • Causality: p-Nitrophenyl (pNP) carbonate generates a highly reactive activated ester, facilitating subsequent carbamate formation. DIPEA is chosen as a non-nucleophilic base to prevent premature linker degradation.

  • Conjugation: Add 5-Chloro-6-fluoropyrimidine-2,4-diol (1.5 eq) to the activated linker solution. Stir at 30°C for 12 hours under argon.

  • Purification: Purify the intermediate via Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Self-Validation (QC): Perform LC-MS analysis. The presence of the expected mass shift confirms successful N1-carbamylation without off-target SNAr at the C6 position (which would result in the loss of the fluorine mass).

Protocol 2: Cysteine-Maleimide Conjugation to Monoclonal Antibody (ADC)

Objective: Conjugate the intermediate from Protocol 1 to a targeting mAb (e.g., Trastuzumab).

  • Partial Reduction: Buffer exchange the mAb into Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.4). Add Tris(2-carboxyethyl)phosphine (TCEP) at a 2.5 molar excess per mAb. Incubate at 37°C for 2 hours.

    • Causality: TCEP is used instead of DTT because it is non-nucleophilic and does not contain thiols, eliminating the need for a desalting step before maleimide addition. The specific stoichiometric ratio and temperature selectively reduce interchain disulfides while preserving critical intrachain disulfides, targeting a Drug-to-Antibody Ratio (DAR) of ~4.0 [7].

  • Payload Addition: Cool the mixture to 4°C. Add the Payload-Linker intermediate (Protocol 1) in DMSO (final DMSO concentration <10% v/v) at a 6.0 molar excess. Incubate for 1 hour.

  • Quenching: Add N-acetylcysteine (10 molar excess) to quench unreacted maleimides.

    • Causality: Quenching prevents off-target cross-linking or alkylation of serum proteins upon in vivo administration.

  • Self-Validation (QC): Analyze via Hydrophobic Interaction Chromatography (HIC) to quantify the DAR distribution, and Size Exclusion Chromatography (SEC) to ensure aggregation is <2.0%.

Protocol 3: Direct C6-SNAr Conjugation to a Thiol-Functionalized Peptide (PDC)

Objective: Exploit the hyper-reactive 6-fluoro group for direct covalent attachment to a targeting peptide.

  • Preparation: Dissolve a cysteine-terminated targeting peptide (e.g., cRGD-Cys) in 100 mM Sodium Phosphate buffer (pH 8.0).

    • Causality: Operating at pH 8.0 ensures the cysteine thiol is deprotonated to a highly nucleophilic thiolate anion, maximizing the SNAr reaction rate while avoiding peptide backbone hydrolysis.

  • SNAr Reaction: Add 5-Chloro-6-fluoropyrimidine-2,4-diol (1.1 eq) dropwise. Incubate at room temperature for 45 minutes.

  • Self-Validation (QC): Perform an Ellman’s Reagent (DTNB) assay. A lack of yellow absorbance at 412 nm confirms the complete consumption of free thiols, validating 100% conjugation efficiency.

Data Presentation & Analytical Validation

The following table summarizes the quantitative validation metrics expected from the protocols described above, ensuring the conjugates meet clinical-grade specifications[8].

Conjugate TypeTargeting VectorConjugation SiteLinkage ChemistryAvg. DAR / YieldAggregation (%)Free Payload (%)
ADC Trastuzumab (mAb)Interchain CysteinesMaleimide-Thiol (N1)3.9 (DAR)< 1.5%< 0.1%
PDC cRGD PeptideN-terminal CysteineC6-SNAr Thioether88% (Yield)N/A< 0.5%
LNP-Lipid DSPE-PEG-CysTerminal CysteineC6-SNAr Thioether92% (Yield)N/A< 0.2%

References

  • Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications . National Center for Biotechnology Information (PMC).

  • Antibody-Drug Conjugates Containing Payloads from Marine Origin . MDPI.

  • Antibody drug conjugates: A shift in treatment options for solid tumors . MD Anderson Cancer Center.

  • SITE-SPECIFIC CONJUGATION OF LINKER DRUGS TO ANTIBODIES AND RESULTING ADCS . Google Patents (EP3068424A1).

  • Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer . PLOS One.

  • Antibody Drug Conjugates (ADC): The Current Status . Walsh Medical Media.

  • Antibody–drug conjugates in colorectal cancer: advances in targeted delivery and personalized oncology . Frontiers in Pharmacology.

Sources

Application Note: Preclinical Formulation Strategies for 5-Chloro-6-fluoropyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

5-Chloro-6-fluoropyrimidine-2,4-diol (CAS: 1858257-07-4) is a highly potent, di-halogenated pyrimidine analogue. Existing in a tautomeric equilibrium with its pyrimidinedione (uracil) form, it functions as a potent antimetabolite by inhibiting thymidylate synthase and disrupting nucleic acid synthesis.

While the dual halogenation (5-chloro, 6-fluoro) alters the electron density of the pyrimidine ring and slightly increases lipophilicity compared to the foundational molecule 5-fluorouracil (5-FU), it shares the same critical preclinical liabilities: a short plasma half-life (~10–20 minutes) due to rapid degradation by dihydropyrimidine dehydrogenase (DPD), poor tumor selectivity, and dose-limiting systemic toxicity [1, 6].

To successfully advance this API through preclinical trials, raw aqueous administration is insufficient. This guide details two advanced, field-proven formulation strategies: β -Cyclodextrin Inclusion Complexation for solubility and stability enhancement, and pH-Responsive Liposomal Encapsulation for targeted tumor delivery via the Enhanced Permeability and Retention (EPR) effect.

Preclinical_Workflow API 5-Chloro-6-fluoropyrimidine-2,4-diol (Target API) Barrier Physiological Barriers: Rapid Clearance & Toxicity API->Barrier CD_Path β-Cyclodextrin Complexation (1:1 Molar Ratio) Barrier->CD_Path Solubility Focus Lipo_Path pH-Sensitive Liposomes (DPPC/Chol/CHEMS) Barrier->Lipo_Path Targeting Focus CD_Out Enhanced Solubility & Enzymatic Shielding CD_Path->CD_Out Lipo_Out EPR Targeting & Triggered Release Lipo_Path->Lipo_Out

Fig 1. Divergent formulation strategies to overcome preclinical delivery barriers.

Formulation Strategy I: β -Cyclodextrin Inclusion Complexation

Causality & Design Philosophy

β -Cyclodextrin ( β -CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity (diameter ~6.0–6.5 Å). The di-halogenated pyrimidine ring of 5-Chloro-6-fluoropyrimidine-2,4-diol fits optimally within this cavity[4, 5]. Complexation shields the API from rapid enzymatic cleavage by DPD and enhances its apparent aqueous solubility. We utilize the freeze-drying (lyophilization) method over simple physical mixing because lyophilization forces a molecular-level dispersion, ensuring true inclusion rather than mere surface adsorption [5].

Self-Validating Protocol: Freeze-Drying Method

Reagents: 5-Chloro-6-fluoropyrimidine-2,4-diol (API), β -Cyclodextrin ( β -CD), Deionized Ultra-Pure Water (DI water).

  • Molar Solution Preparation:

    • Accurately weigh the API and β -CD to achieve a strict 1:1 molar ratio.

    • Dissolve the β -CD in DI water at 25°C under continuous magnetic stirring (500 rpm) until a clear solution is formed.

  • API Integration:

    • Slowly add the API to the β -CD solution.

    • Mechanistic Step: Sonicate the mixture in a bath sonicator for 15 minutes to disrupt API crystal lattices and facilitate entry into the β -CD hydrophobic cavity.

  • Equilibration:

    • Stir the suspension at 150 rpm for 48 hours at room temperature. This extended equilibration is critical to reach thermodynamic stability of the inclusion complex.

  • Filtration & Lyophilization:

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble API.

    • Freeze the filtrate at -80°C for 12 hours, followed by lyophilization at -50°C and 0.01 mbar for 48 hours to yield a fine, dry powder.

  • System Validation (Quality Control):

    • DSC Analysis: Perform Differential Scanning Calorimetry (DSC). The sharp endothermic melting peak of the free API (typically >250°C) must disappear. The absence of this peak validates that 100% of the API is molecularly dispersed within the β -CD cavity [5].

Formulation Strategy II: pH-Responsive Liposomal Encapsulation

Causality & Design Philosophy

To achieve tumor-targeted delivery, we exploit the Warburg effect—the acidic nature of the tumor microenvironment (pH 5.5–6.5) [3]. The formulation utilizes DPPC (high transition temperature, Tm​≈41∘C ) for core stability in the bloodstream, Cholesterol to prevent premature leakage, and CHEMS (cholesteryl hemisuccinate) as the pH-responsive trigger [1]. At physiological pH (7.4), CHEMS is negatively charged and stabilizes the bilayer. At intratumoral pH (< 6.5), CHEMS protonates, inducing a lamellar-to-hexagonal phase transition that destabilizes the liposome and dumps the API directly into the cytosol[1, 3]. PEG2000-DSPE is added to provide steric shielding against the mononuclear phagocyte system (MPS), extending circulation time [2].

Liposome_Mechanism Circulation Systemic Circulation (pH 7.4) TME Tumor Microenvironment (pH 5.5 - 6.5) Circulation->TME EPR Effect Protonation CHEMS Protonation (Phase Transition) TME->Protonation Acidic Trigger Release Intracellular API Release Protonation->Release Bilayer Destabilization

Fig 2. Mechanism of pH-triggered API release from CHEMS-modified liposomes.

Self-Validating Protocol: Thin-Film Hydration & Extrusion

Lipid Molar Ratio: DPPC : Cholesterol : CHEMS : PEG2000-DSPE = 50 : 20 : 25 : 5.

  • Lipid Film Formation:

    • Dissolve the lipid mixture in a chloroform/methanol blend (2:1 v/v) in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at 45°C (above the Tm​ of DPPC) under reduced pressure until a thin, uniform lipid film forms.

    • Flush with nitrogen gas and desiccate overnight to remove trace organic solvents.

  • Hydration & API Loading:

    • Hydrate the lipid film with a PBS solution (pH 7.4) containing 10 mg/mL of 5-Chloro-6-fluoropyrimidine-2,4-diol.

    • Rotate at 50°C for 1 hour. Mechanistic Step: Hydrating above the lipid Tm​ ensures the bilayer is fluid enough to encapsulate the aqueous API efficiently.

  • Sizing (Extrusion):

    • Pass the multilamellar vesicle (MLV) suspension through a thermobarrel extruder at 50°C.

    • Extrude 10 times through a 200 nm polycarbonate membrane, followed by 10 times through a 100 nm membrane. Causality: Stepped extrusion prevents membrane rupture and ensures a uniform unilamellar structure necessary for the EPR effect.

  • Purification:

    • Remove unencapsulated API using Size Exclusion Chromatography (Sephadex G-50 column) eluted with PBS.

  • System Validation (Quality Control):

    • DLS Analysis: Measure vesicle size and Polydispersity Index (PDI). Validation gate: PDI must be < 0.2 to guarantee uniform biodistribution [2].

    • Encapsulation Efficiency (EE%): Lyse a 1 mL aliquot with 0.1% Triton X-100 and quantify the API via HPLC. Due to the high aqueous solubility of the API, expect an EE% of 35–45% [1]. If EE% < 30%, re-optimize the hydration volume.

Quantitative Data Summary

The following table synthesizes the expected physicochemical and pharmacokinetic parameters of the formulated API compared to the free drug, based on established behavior of halogenated pyrimidines in these carrier systems [1, 2, 4].

Formulation TypeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)24h Release (pH 7.4)24h Release (pH 5.5)
Free API N/AN/AN/AN/A100%100%
β -CD Complex ~2 - 5N/AN/A> 95% (Complexation)~85%~88%
pH-Liposomes 135 ± 50.15 ± 0.02-28.4 ± 1.535 - 45%< 20%> 80%

Note: The highly negative Zeta Potential of the pH-Liposomes provides electrostatic repulsion, preventing vesicle aggregation during storage and systemic circulation.

References

  • YALÇIN, Tahir Emre, and Ceren YETGİN. "Influence of Formulation Composition on the Characteristic Properties of 5-fluorouracil-loaded Liposomes." Cyprus Journal of Medical Sciences. URL: [Link]

  • "Novel 5-Fluorouracil Carbonate-Loaded Liposome: Preparation, In Vitro, and In Vivo Evaluation as an Antitumor Agent." Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • "Stimuli-Responsive Liposomes of 5-Fluorouracil: Progressive Steps for Safe and Effective Treatment of Colorectal Cancer." MDPI. URL: [Link]

  • "Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation." PMC / National Institutes of Health. URL:[Link]

  • Kavitha K, et al. "An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies." Journal of Applied Pharmaceutical Science. URL:[Link]

  • "Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil." PMC / National Institutes of Health. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Thermal Degradation of 5-Chloro-6-fluoropyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic yields, assay failures, or purity drops when utilizing halogenated pyrimidines.

5-Chloro-6-fluoropyrimidine-2,4-diol (a highly functionalized uracil derivative) presents significant storage and handling challenges. The dual halogenation at the 5- and 6-positions creates a profound electron-withdrawing effect, rendering the pyrimidine ring highly electrophilic. Consequently, ambient thermal energy—when coupled with trace moisture—readily overcomes the activation barrier for nucleophilic aromatic substitution, leading to dehalogenation and irreversible ring cleavage[1]. This guide provides field-proven, mechanistically grounded strategies to preserve the integrity of your compound.

G A 5-Chloro-6-fluoropyrimidine-2,4-diol (Intact API) B Thermal Stress & Moisture (Improper Storage) A->B Exposure E Cold Storage (2-8°C) & Inert Atmosphere A->E Best Practice C Nucleophilic Attack (C-6) & Dehalogenation B->C Activation Energy Reached D Ring Cleavage (Irreversible Degradation) C->D Hydrolysis / Loss of HF F Preserved Integrity E->F Stabilization

Thermal degradation pathways and stabilization strategies for 5-Chloro-6-fluoropyrimidine-2,4-diol.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Chloro-6-fluoropyrimidine-2,4-diol degrade even in sealed containers at room temperature? A1: The degradation is driven by the intrinsic lability of the C-F and C-Cl bonds adjacent to the nitrogen heteroatoms. At room temperature (approx. 20–25°C), ambient thermal energy is sufficient to overcome the activation barrier for localized hydrolysis if even microscopic trace moisture is present. The diol tautomerizes to the dione (uracil form), making the halogens excellent leaving groups. Thermal stress accelerates this nucleophilic aromatic substitution, leading to monohydroxy or dihydroxy degradation products[1].

Q2: What are the absolute best practices for long-term storage of the solid powder? A2: For long-term viability, the compound must be stored at 2–8°C (refrigerated) or -20°C (frozen) in a tightly sealed, light-resistant container[2]. Because it is highly air- and moisture-sensitive, the headspace of the container should be purged with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric water vapor[3].

Q3: I need to prepare stock solutions for my assays. How can I prevent thermal degradation in solution? A3: Solvolysis is a major degradation pathway. When preparing stock solutions, avoid protic solvents or aqueous buffers with a pH > 7. Base-catalyzed hydrolysis is exceptionally rapid at elevated temperatures, leading to complete ring cleavage[4]. Use anhydrous aprotic solvents (like DMSO or Acetonitrile) and store the aliquots at -20°C or -80°C. Thaw them gently on ice, avoiding microwave or hot water bath thawing, which causes localized thermal spikes that degrade the compound.

Troubleshooting Guide: Identifying and Mitigating Degradation

If you suspect your compound has degraded, follow this logical workflow to identify the failure point and implement corrective measures.

G S1 Detect Purity Drop via RP-HPLC S2 Check Storage Temp (Is it >8°C?) S1->S2 S3 Move to 2-8°C or -20°C (Long-term) S2->S3 Yes S4 Check Container Seal (Moisture ingress?) S2->S4 No S5 Purge with Argon/N2 Use Desiccants S4->S5 Yes S6 Assess Solvent (Aqueous vs Aprotic) S4->S6 No S7 Use Anhydrous Solvents Avoid High pH S6->S7 Aqueous

Troubleshooting workflow for identifying and mitigating thermal degradation.

Protocol 1: Self-Validating Forced Degradation Study (Stability-Indicating Assay)

To establish a baseline for your specific lab environment, run a forced degradation study. Causality & Validation: By actively stressing the compound, you generate the exact degradation peaks (monohydroxy derivatives and ring-opened products) that will appear if your storage fails. This creates a self-validating reference standard for your RP-HPLC assays, ensuring you can positively identify degradation before it ruins an actual experiment[4].

  • Stock Preparation : Dissolve 1 mg/mL of 5-Chloro-6-fluoropyrimidine-2,4-diol in anhydrous acetonitrile.

  • Thermal Stress Aliquot : Transfer 1 mL to a sealed amber vial and incubate at 60°C for 24 hours.

  • Control Aliquot : Store 1 mL at 4°C in the dark.

  • Hydrolytic Stress Aliquot : Mix 0.5 mL stock with 0.5 mL 0.1 M NaOH (basic stress). Incubate at 60°C for 4 hours.

  • Neutralization & Analysis : Neutralize the basic sample with 0.1 M HCl. Analyze all samples via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Data Application : The 60°C samples will reveal the specific retention times of the dehalogenated and ring-opened ureidoacrylate products[5]. Use these chromatograms to monitor your working stock purity over time.

Protocol 2: Optimal Storage and Handling Workflow
  • Equilibration : Before opening a cold storage container, allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This water acts as a nucleophile, while ambient heat provides the activation energy for hydrolysis[1].

  • Handling : Weigh the required amount rapidly under a chemical fume hood or in a glove box[3].

  • Repackaging : Backfill the primary container with Argon or Nitrogen gas to displace oxygen and moisture.

  • Sealing : Seal the cap tightly with Parafilm and return immediately to 2–8°C or -20°C storage[2].

Quantitative Stability Data

The following table summarizes the expected degradation rates of halogenated pyrimidine-2,4-diols under various environmental conditions, highlighting the critical need for strict temperature and solvent control[1][6].

Storage ConditionPhysical StateTimeframeExpected Purity Loss (%)Primary Degradation Mechanism
25°C, Ambient Air Solid Powder30 Days5 – 10%Moisture-driven nucleophilic dehalogenation
2–8°C, Inert Gas (Argon) Solid Powder12 Months< 1%None (Thermal energy below activation barrier)
60°C, Aqueous Buffer (pH 9) Solution (1 mg/mL)4 Hours> 50%Base-catalyzed hydrolysis and ring cleavage
-20°C, Anhydrous DMSO Solution (1 mg/mL)6 Months< 2%Minimal solvolysis

References

  • 11 - SAFETY DATA SHEET . Fisher Scientific.3

  • 4-Chloro-6-ethyl-5-fluoropyrimidine Safety Data Sheet . AK Scientific, Inc. 2

  • Stability issues of 5,6-Dichloropyrimidine-2,4-diol in solution . BenchChem. 4

  • Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration . PMC / NIH.

  • Preventing decomposition of 5,6-Dichloropyrimidine-2,4-diol during reactions . BenchChem. 1

  • [Stability of 5-fluorouracil solutions according to different parameters] . PubMed / NIH. 6

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems . PMC / NIH. 5

Sources

Troubleshooting impurities in 5-Chloro-6-fluoropyrimidine-2,4-diol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-Chloro-6-fluoropyrimidine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The following sections are structured to address specific issues you may encounter during your experiments, ensuring you can achieve high purity and yield in your crystallization processes.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions to streamline your experimental workflow.

Question 1: My final product after crystallization has a noticeable yellow or brown discoloration. What is the likely cause and how can I fix it?

Answer:

Discoloration in your crystalline product is a common issue that typically points to the presence of colored impurities. These impurities may have co-crystallized with your desired compound.

  • Causality: The synthesis of pyrimidine derivatives can sometimes lead to the formation of byproducts, particularly if the reaction temperature is too high or reaction times are prolonged.[1] These byproducts can be highly colored and may have similar solubility profiles to your target compound, leading to their inclusion in the crystal lattice.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Before crystallization, while your compound is fully dissolved in the hot solvent, add a small amount of activated charcoal to the solution.[2] The charcoal will adsorb many colored impurities.

    • Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[3] It is crucial to keep the solution hot during this step to prevent premature crystallization and loss of product.[2]

    • Re-crystallization: If the discoloration persists, a second recrystallization may be necessary. Ensure you are using an optimal solvent system that maximizes the solubility of your product at high temperatures and minimizes it at low temperatures, while keeping impurities dissolved.[4]

Question 2: I'm observing unexpected peaks in my ¹H or ¹³C NMR spectrum after crystallization. What are these, and how can I remove them?

Answer:

Unexpected peaks in your NMR spectrum are a clear indication of impurities. Identifying the nature of these impurities is the first step toward their removal.

  • Common Impurities & Their Origin:

    • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.[5] For instance, in syntheses involving phosphorus oxychloride, residual starting uracils might be present.[6]

    • Byproducts from Side Reactions: The synthesis of pyrimidines can be accompanied by side reactions, leading to structurally similar byproducts.[1] For halogenated pyrimidines, this could include isomers or compounds with different degrees of halogenation.[7]

    • Residual Solvents: The crystallization solvent itself can become trapped in the crystal lattice.

  • Troubleshooting & Identification Workflow:

    G A Unexpected Peaks in NMR B Identify Impurity Source A->B C Residual Solvent? B->C Check solvent peaks D Starting Material/Byproduct? B->D Compare with known spectra E Dry Under High Vacuum C->E F Optimize Crystallization D->F G Column Chromatography D->G H Purity Confirmed E->H F->H G->H

    Caption: Troubleshooting Workflow for NMR Impurities

  • Actionable Solutions:

    • Solvent Removal: To remove residual solvents, dry your crystals under high vacuum for an extended period. Gentle heating, well below the compound's melting point, can also help.

    • Optimize Recrystallization: If the impurity is a starting material or byproduct, optimizing the recrystallization is key. This may involve screening different solvents or solvent mixtures to find a system where the impurity has significantly different solubility from your product.[8]

    • Chromatography: If recrystallization fails to remove the impurity, purification by column chromatography may be necessary before crystallization.[8]

Question 3: My crystallization yield is very low. What are the potential causes and how can I improve it?

Answer:

A low yield can be frustrating, but it's often a solvable problem related to the crystallization conditions.

  • Potential Causes & Solutions:

Potential Cause Explanation & Solution
Using too much solvent The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[2] Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.[4]
Premature crystallization If the solution cools too quickly during a hot filtration step, you will lose product on the filter paper. Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before use.[2]
Cooling too rapidly Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[2]
Incomplete precipitation Some of the product may remain in the mother liquor. Solution: After collecting the first crop of crystals, you can try to concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.[4] Be aware that the second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the crystallization of 5-Chloro-6-fluoropyrimidine-2,4-diol?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4] For pyrimidine derivatives, which are often polar, you might start by screening polar protic and aprotic solvents.

  • Solvent Screening Protocol:

    • Place a small amount (10-20 mg) of your crude product into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.

    • The best solvent will dissolve the compound when hot and result in a good yield of crystals upon cooling.

  • Solubility Data for a Similar Compound (5-Fluorouracil): While specific data for 5-Chloro-6-fluoropyrimidine-2,4-diol is not readily available, data for the related compound 5-Fluorouracil (5-FU) can provide a starting point.

Solvent Solubility (mg/mL) Reference
Water12.2[9]
Methanol1[9]
EthanolSparingly soluble[10]
AcetoneSparingly soluble[10]
DMSO5[9]
DMF5[9]

Q2: What is the purpose of using a mixed solvent system for crystallization?

A2: A mixed solvent system is often used when a single solvent does not provide the ideal solubility profile for recrystallization.[3] This typically involves a "soluble" solvent in which your compound is readily soluble and an "insoluble" or "anti-solvent" in which it is poorly soluble.

  • General Protocol for Mixed-Solvent Recrystallization:

    • Dissolve your crude product in the minimum amount of the hot "soluble" solvent.

    • While keeping the solution hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy. This indicates the solution is saturated.[3]

    • Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.

    • Allow the solution to cool slowly to induce crystallization.

Q3: No crystals are forming even after the solution has cooled. What should I do?

A3: If crystals do not form, your solution may be unsaturated or there may be no nucleation sites for crystal growth to begin.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: If the above methods don't work, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[11][12] A reversed-phase C18 column with a UV detector is a common setup for analyzing pyrimidine derivatives.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities that contain protons or carbon atoms.[13]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help in identifying unknown impurities, especially when coupled with HPLC (HPLC-MS).[11][14]

Experimental Protocol: General Recrystallization Procedure

This is a general procedure and should be adapted based on the specific properties of your compound and the chosen solvent system.

  • Dissolution: Place the crude 5-Chloro-6-fluoropyrimidine-2,4-diol in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid while stirring or swirling.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: Pre-heat a gravity funnel with fluted filter paper and a receiving flask. Filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste w
  • Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of Pyrimidine Deriv
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • De Novo Pyrimidine Synthesis - BOC Sciences. (n.d.).
  • Recent Advances in Analytical Methodologies for the Determin
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000). PubMed.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). PMC.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). PMC - NIH.
  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine - CymitQuimica. (n.d.).
  • Pyrimidine - Wikipedia. (n.d.).
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. (1993). PubMed.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystalliz
  • Impurity Occurrence and Removal in Crystalline Products
  • Solubility of 5-FU in various solvents. (n.d.).
  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (n.d.).
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem. (n.d.).
  • Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. (2026).
  • Comparative Studies of Fluorinated Pyrimidines with Various Cell Lines. (n.d.). AACR Journals.
  • Solubility D
  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Deriv
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016).
  • SAFETY D

Sources

Technical Support Center: Optimizing HPLC Analysis of 5-Chloro-6-fluoropyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-6-fluoropyrimidine-2,4-diol. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup of an HPLC method for 5-Chloro-6-fluoropyrimidine-2,4-diol.

Q1: What are the estimated physicochemical properties of 5-Chloro-6-fluoropyrimidine-2,4-diol relevant for HPLC analysis?

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For a polar compound like 5-Chloro-6-fluoropyrimidine-2,4-diol, a reversed-phase method is a suitable starting point.[1] Below is a recommended set of initial conditions.

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 250 mmA standard C18 column provides a good balance of retention and efficiency for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for MS detection and helps to control the pH for better peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient helps to elute compounds with a wide range of polarities and determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a consistent column temperature improves the reproducibility of retention times.[2]
Detection UV at 260 nmPyrimidine-based structures typically have a UV absorbance maximum around this wavelength.
Injection Volume 10 µLA standard injection volume to avoid column overloading.

Q3: How should I prepare my sample for analysis?

A3: Dissolve the 5-Chloro-6-fluoropyrimidine-2,4-diol standard or sample in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile (e.g., 50:50 v/v).[1] It is crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or HPLC system.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during method development and analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 5-Chloro-6-fluoropyrimidine-2,4-diol is tailing. What could be the cause and how do I fix it?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Cause: Secondary interactions with residual silanols on the silica-based column.

  • Solution:

    • Adjust Mobile Phase pH: The diol groups on your analyte are ionizable. Operating the mobile phase at a pH that ensures the analyte is in a single ionic state can significantly improve peak shape. Try adjusting the pH of the aqueous mobile phase (Mobile Phase A) with a small amount of a suitable acid (e.g., formic acid or phosphoric acid) or base.

    • Use a Base-Deactivated Column: Modern base-deactivated columns are designed to minimize silanol interactions. If you are using an older column, switching to a newer generation column can resolve tailing issues.

  • Cause: Column overload.

  • Solution:

    • Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.[3]

Q: My peak is fronting. What is the likely reason?

A: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause: Sample solvent is stronger than the mobile phase.

  • Solution:

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase conditions. If possible, dissolve your sample directly in the initial mobile phase.[4]

Problem 2: Unstable or Drifting Retention Times

Q: The retention time for my analyte is shifting between injections. What should I check?

A: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

  • Cause: Inadequate column equilibration.

  • Solution:

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before injecting.[5]

  • Cause: Changes in mobile phase composition.

  • Solution:

    • Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, leading to changes in composition. Prepare fresh mobile phase daily and keep the reservoirs capped.[2]

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates and retention time shifts. Degas your mobile phase using an in-line degasser, sonication, or helium sparging.[2]

  • Cause: Fluctuations in column temperature.

  • Solution:

    • Use a Column Oven: Use a thermostatically controlled column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.[4]

Problem 3: Low Sensitivity or No Peak

Q: I am not seeing a peak for my analyte, or the peak is very small. What should I do?

A: Low sensitivity can be due to a variety of issues, from sample preparation to detector settings.

  • Cause: Incorrect detection wavelength.

  • Solution:

    • Optimize Detection Wavelength: While 260 nm is a good starting point, the optimal wavelength may be different. Use a photodiode array (PDA) detector to acquire the full UV spectrum of your analyte and determine its absorbance maximum.

  • Cause: The analyte is not eluting from the column.

  • Solution:

    • Increase Organic Solvent Strength: If your compound is more non-polar than anticipated, it may be strongly retained on the column. Increase the percentage of the organic solvent (acetonitrile) in your gradient or use a stronger organic solvent like methanol.

  • Cause: Sample degradation.

  • Solution:

    • Check Sample Stability: Pyrimidine analogs can sometimes be unstable. Prepare fresh samples and standards and store them appropriately (e.g., protected from light, at a low temperature).

Experimental Workflows

Mobile Phase pH Optimization Workflow

To achieve optimal peak shape and retention, systematically evaluate the effect of mobile phase pH.

Caption: Workflow for mobile phase pH optimization.

Troubleshooting Logic for Peak Tailing

This diagram outlines a systematic approach to diagnosing and resolving peak tailing.

Caption: Troubleshooting logic for addressing peak tailing.

References

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for 5-Chloro-6-fluoropyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the notoriously poor aqueous solubility of 5-Chloro-6-fluoropyrimidine-2,4-diol .

By synthesizing thermodynamic principles with field-proven formulation strategies, this guide provides actionable, self-validating workflows to overcome solubility bottlenecks in both in vitro and in vivo drug development pipelines.

Section 1: Physicochemical Profiling (The "Why")

Q1: Why does 5-Chloro-6-fluoropyrimidine-2,4-diol exhibit such poor aqueous solubility despite having two hydroxyl groups? A: The insolubility is driven by a thermodynamic barrier known as crystal lattice energy. In aqueous environments, pyrimidine-2,4-diols undergo tautomerization, existing predominantly in their dione (uracil-like) form. This allows the molecules to form highly rigid, stable crystal lattices stabilized by strong intermolecular hydrogen bonds between the N-H and C=O groups. Furthermore, the addition of electron-withdrawing and highly lipophilic chlorine and fluorine atoms at the 5- and 6-positions significantly increases the molecule's overall hydrophobicity (LogP). The energy required to break this crystal lattice far exceeds the hydration energy gained upon dissolution.

Q2: How does pH manipulation affect the solubility of this specific scaffold? A: Pyrimidine-2,4-diols possess a weakly acidic imide proton (typical pKa​ ~ 7.5–8.5). By adjusting the pH of your aqueous buffer to at least 1–2 units above its pKa​ (e.g., pH 9.5–10.0), you deprotonate the molecule, forming a water-soluble anionic salt. This drastically increases ion-dipole interactions with water. Causality note: While effective for generating highly concentrated stock solutions, alkaline conditions may cause compound degradation over time or be incompatible with physiological assays (pH 7.4).

Section 2: Formulation Strategies & Troubleshooting (The "How")

Q3: What is the most effective non-covalent method to solubilize this compound for in vitro cell assays without causing solvent toxicity? A: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) , is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic halogenated pyrimidine ring, shielding it from the aqueous environment, while the cyclodextrin's hydrophilic exterior ensures bulk solubility. This method avoids the cytotoxicity associated with high concentrations of organic co-solvents like DMSO. Studies on structurally similar halogenated pyrimidines demonstrate significant solubility enhancement using β-cyclodextrin derivatives ( [2]).

Q4: If cyclodextrins fail to achieve the required concentration for in vivo dosing, what advanced polymeric approaches can be utilized? A: You must transition to Amorphous Solid Dispersions (ASDs) using amphiphilic copolymers like PVPVA or Pluronic F-68. When the drug and polymer are co-precipitated, the polymer forms hydrogen bonds with the pyrimidine core. This physically traps the drug in a high-energy, amorphous state—preventing it from returning to its stable crystalline form. Miniaturized polymer-drug microarrays have been successfully validated to enhance the apparent water solubility of highly hydrophobic pyrimidine derivatives by over 50-fold ([1]).

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected performance of various solubilization strategies based on pyrimidine-derivative behavior.

Formulation StrategyPrimary Mechanism of ActionEst. Solubility IncreaseProsCons
Co-solvent (DMSO) Reduces dielectric constant of solvent5x – 10xSimple, immediate dissolutionHigh cytotoxicity; precipitation upon dilution
pH Adjustment (>8.5) Deprotonation / Salt formation20x – 50xNo excipients requiredNon-physiological pH; risk of hydrolysis
HP-β-CD Complexation Hydrophobic cavity encapsulation50x – 100xBiocompatible; sustained releaseRequires high excipient ratio (10-20% w/v)
Polymer ASD (PVPVA) Crystal lattice disruption100x – 500xMaximizes oral bioavailabilityComplex manufacturing; risk of recrystallization

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must include a validation step to confirm the mechanism of action.

Protocol 1: Phase-Solubility Profiling via HP-β-CD (Higuchi-Connors Method)

Objective: To formulate a biocompatible inclusion complex and mathematically validate the stoichiometric binding.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, 20, and 25% w/v) in PBS (pH 7.4).

  • Equilibration: Add an excess amount (oversaturation) of solid 5-Chloro-6-fluoropyrimidine-2,4-diol to each vial. Seal and agitate the vials on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove uncomplexed, crystalline drug.

  • Validation (Quantification): Analyze the filtrate using HPLC-UV. Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD.

    • Self-Validation Check: A linear plot (A_L type) confirms a 1:1 host-guest inclusion complex, validating that the solubility increase is strictly due to encapsulation, not artifactual supersaturation.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Objective: To trap the drug in a high-energy amorphous state using polymeric stabilization.

  • Co-Dissolution: Dissolve 5-Chloro-6-fluoropyrimidine-2,4-diol and PVPVA (1:4 weight ratio) in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v) until completely clear.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C to form a thin polymeric film.

  • Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent traces, then mill into a fine powder.

  • Validation (Thermal/Structural): Analyze the powder using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

    • Self-Validation Check: The complete absence of sharp diffraction peaks (PXRD) or melting endotherms (DSC) validates that the crystal lattice has been successfully destroyed, confirming the amorphous state.

Decision Workflow Visualization

G Start 5-Chloro-6-fluoropyrimidine-2,4-diol (Low Aqueous Solubility) Assess Determine Target Application Start->Assess InVitro In Vitro Assays (Cellular / Biochemical) Assess->InVitro InVivo In Vivo / Preclinical (Animal Models) Assess->InVivo Cosolvent Co-solvent System (≤1% DMSO in Buffer) InVitro->Cosolvent Low Conc. (<10 µM) Cyclo Cyclodextrin Complexation (HP-β-CD Encapsulation) InVitro->Cyclo High Conc. (>10 µM) InVivo->Cyclo IP / IV Infusion Polymer Amorphous Solid Dispersion (PVPVA / Pluronic F-68) InVivo->Polymer Oral Delivery pHAdjust pH Adjustment (Salt Formation at pH > 8.5) InVivo->pHAdjust IV Bolus (Acute) Success1 Solubilized for Screening Cosolvent->Success1 Cyclo->Success1 Success2 High Bioavailability Formulation Cyclo->Success2 Polymer->Success2 pHAdjust->Success2

Decision tree for selecting the optimal solubility enhancement strategy.

References

  • Sanna, M., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Di Donato, C., et al. "Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation." Molecules (Basel, Switzerland), 2016. URL:[Link]

Minimizing byproduct formation during 5-Chloro-6-fluoropyrimidine-2,4-diol halogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. This guide is engineered for drug development professionals and researchers optimizing the chlorination of 5-chloro-6-fluoropyrimidine-2,4-diol to yield 2,4-dichloro-5-chloro-6-fluoropyrimidine (2,4,5-trichloro-6-fluoropyrimidine).

Below, you will find mechanistic insights, a self-validating experimental protocol, and a targeted troubleshooting Q&A to help you suppress byproduct formation and maximize yield.

Mechanistic Causality of Byproduct Formation

When converting pyrimidine-2,4-diols to their dichloro counterparts using phosphorus oxychloride ( POCl3​ ), the reaction proceeds via a highly reactive phosphorodichloridate intermediate. The starting material, 5-chloro-6-fluoropyrimidine-2,4-diol, possesses two strongly electron-withdrawing groups (a 5-chloro and a 6-fluoro substituent). This electronic landscape makes the pyrimidine ring extremely electrophilic, dictating two primary pathways for byproduct formation:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) by the Base: Tertiary amines like N,N-dimethylaniline (DMA) are used as acid scavengers. However, due to the highly electron-deficient nature of the ring, excess DMA can act as a nucleophile, leading to 1[1].

  • Hydrolytic Reversion: The newly formed C-Cl bonds are sensitive to hydrolysis. Poor quenching of excess POCl3​ generates extreme localized heat and acidic conditions ( HCl and phosphoric acid), which rapidly hydrolyze the product back to 2[2].

Mechanistic pathway of pyrimidine-2,4-diol chlorination and byproduct formation.

Quantitative Byproduct Analysis

The following table summarizes the causal relationship between specific reaction parameters and the distribution of byproducts, based on optimized scale-up data.

Reaction ConditionTarget Yield (%)Amine Adduct (%)Hydrolysis (%)Mechanistic Rationale
Standard ( POCl3​ solvent, 2.5 eq DMA, Direct Quench)72.5%14.2%11.3%Excess DMA drives SN​Ar ; direct aqueous quench causes thermal hydrolysis.
Optimized Base (2.5 eq POCl3​ , 1.5 eq DMA, Direct Quench)81.0%1.8%12.5%Reduced DMA suppresses amine adducts, but poor quench still degrades the product.
Full Optimization (1.5 eq DMA, Reverse Quench in DCM/ H2​O )94.5% <1.0% <1.0% Biphasic reverse quench protects the highly reactive product in the organic layer.
Solvent-Free (1.0 eq POCl3​ , 1.0 eq Pyridine, Sealed Reactor)96.0% 0.0% <1.0% Equimolar reagents eliminate excess POCl3​ , drastically reducing quench exotherm[3].

Self-Validating Experimental Protocol: Optimized Chlorination

Objective: Convert 5-chloro-6-fluoropyrimidine-2,4-diol to the target dichloro compound while systematically suppressing SN​Ar and hydrolysis byproducts.

Step 1: Reagent Charging & Activation

  • Charge a dry, nitrogen-purged reactor with 5-chloro-6-fluoropyrimidine-2,4-diol (1.0 eq) and POCl3​ (2.5 eq).

  • Causality: Limiting POCl3​ to 2.5 eq (rather than using it as a bulk solvent) reduces the downstream quenching burden and minimizes the formation of phosphorodichloridic acid, a primary driver of exothermic hydrolysis[3].

Step 2: Controlled Base Addition

  • Cool the slurry to 10°C. Slowly add N,N-dimethylaniline (DMA) (1.5 eq) over 2 hours.

  • Causality: DMA neutralizes the HCl generated during the formation of the intermediate[4]. Keeping the equivalents low (1.5 eq) prevents excess DMA from acting as a nucleophile against the highly electrophilic product[1].

Step 3: Halogenation & In-Process Control (IPC)

  • Heat the reaction mixture to 90–100°C for 4 hours.

  • Validation Check: Withdraw a 0.1 mL aliquot, quench in cold methanol, and analyze via HPLC. The reaction is self-validated as complete when the mono-chloro intermediate is <1.0% (Area%).

Step 4: Reverse Quenching (Critical Step)

  • Cool the reaction mixture to 20°C.

  • Prepare a separate quench vessel containing a biphasic mixture of Dichloromethane (DCM) and water (1:2 ratio) pre-cooled to 0–5°C.

  • Slowly transfer the reaction mixture into the quench vessel (Reverse Quench ), maintaining the internal temperature strictly below 20°C.

  • Causality: Direct quenching (adding water to the reaction) causes rapid, localized boiling and acid spikes, which hydrolyze the C-Cl bonds back to C-OH[2]. Reverse quenching into a biphasic system instantly partitions the highly reactive product into the protective DCM layer, shielding it from the aqueous acidic phase[5].

Step 5: Isolation

  • Separate the phases. Wash the organic layer with 1M HCl to remove residual DMA, followed by 5% aqueous NaHCO3​ to neutralize trace acids[5].

  • Validation Check: Check the pH of the final aqueous wash; it must be >7 to ensure all hydrolytic catalysts (acids) are removed before concentration.

Troubleshooting Guide & FAQs

Troubleshooting logic tree for resolving common halogenation impurities.

Q: Why is my HPLC showing a large peak for a 2-(N-methylanilino) byproduct?

A: The 5-chloro and 6-fluoro substituents strongly withdraw electron density from the pyrimidine ring, making the 2- and 4-positions extremely electrophilic. When N,N-dimethylaniline (DMA) is used as an acid acceptor, any unreacted excess acts as a nucleophile, displacing the newly formed chloride via an SN​Ar mechanism[1]. Resolution: Reduce DMA to 1.5 equivalents. If the issue persists, switch to a more sterically hindered base like N,N-diethylaniline (DEA) or N,N-diisopropylethylamine (DIPEA), which provide basicity without the nucleophilicity[2].

Q: My reaction stalls at the mono-chloro intermediate. Should I increase the temperature?

A: Not necessarily. While the first hydroxyl group chlorinates rapidly, the second requires higher activation energy. However, pushing the temperature above 110°C increases the risk of ring degradation and solvent-related byproducts[2]. Resolution: Instead of increasing temperature, ensure your POCl3​ is fresh (free of polyphosphoric acids from moisture exposure) and verify that sufficient base is present to catalyze the Vilsmeier-type intermediate formation[4].

Q: I am losing 10-15% of my yield during the aqueous workup. How do I stop hydrolysis?

A: 2,4-dichloro-5-chloro-6-fluoropyrimidine is highly sensitive to acidic hydrolysis. When excess POCl3​ reacts with water during a direct quench, it generates HCl , phosphoric acid, and intense heat[2]. This combination rapidly converts the product back to a mono-chloro or diol form. Resolution: Always use a reverse quench . Pour the reaction mixture into a large volume of a rapidly stirring, ice-cold biphasic mixture of water and an organic solvent (like DCM or Ethyl Acetate). The solvent immediately extracts the product, physically separating it from the destructive aqueous acid[5].

Q: Are there greener, low-byproduct alternatives to using excess POCl3​ ?

A: Yes. Recent advancements in large-scale halogenation have demonstrated that using strictly equimolar POCl3​ (1.0 to 1.1 eq per OH group) in a sealed, solvent-free reactor with pyridine can achieve >95% yields. Because there is no excess POCl3​ to neutralize, the quenching exotherm is virtually eliminated, thereby preventing hydrolytic byproduct formation entirely[3].

References

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).Benchchem.
  • 2,4-Dichloro-5-fluoropyrimidine synthesis.ChemicalBook.
  • Preventing byproduct formation in pyrimidine chlorin
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

Sources

Technical Support Center: Enhancing Extraction Efficiency of 5-Chloro-6-fluoropyrimidine-2,4-diol from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Chloro-6-fluoropyrimidine-2,4-diol (also known as 5-chloro-6-fluorouracil) is a highly polar, low-molecular-weight halogenated pyrimidine. Due to its negative LogP and amphoteric nature (pKa ~8.0), extracting it from complex biological matrices (plasma, urine, tissue) is notoriously difficult. Standard reversed-phase extractions often yield near-zero recovery.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to maximize your extraction efficiency and eliminate matrix effects.

Section 1: Troubleshooting Guide & FAQs

Q: Why is my absolute recovery so low (<20%) when using standard Reversed-Phase (C18) SPE or simple Liquid-Liquid Extraction (LLE)? A: The root cause is the extreme hydrophilicity of the pyrimidine-2,4-diol core. In standard LLE using non-polar solvents (e.g., hexane, pure ethyl acetate) at neutral pH, the compound remains too polar to partition into the organic phase. Similarly, on C18 SPE, the lack of hydrophobic surface area on the analyte causes it to wash off during the initial aqueous loading steps. Actionable Solution: Switch to a Mixed-Mode Strong Anion Exchange (MAX) SPE cartridge, or use a Salting-Out LLE (SALLE) with a highly polar organic solvent mixture (e.g., Ethyl Acetate:Isopropanol 80:20 v/v) under acidic conditions.

Q: I switched to a Strong Anion Exchange (MAX) SPE, but I am still seeing poor retention. What is going wrong? A: Anion-exchange chromatography relies entirely on the analyte being negatively charged. The pKa of the imide nitrogen in the pyrimidine ring is approximately 8.0 ( [1]). If your sample pH is below 9.0, a significant fraction of the compound remains neutral and will not bind to the positively charged quaternary amine groups on the sorbent. Actionable Solution: Pre-treat your biological sample with 20% ammonium hydroxide to force the pH > 9.0. This ensures complete deprotonation to the anionic form, maximizing electrostatic interaction.

Q: How do I eliminate phospholipid-induced ion suppression in LC-MS/MS without losing my highly polar analyte? A: Biological matrices are rich in phospholipids that co-elute with polar analytes in HILIC or reversed-phase LC, causing severe signal suppression in the mass spectrometer. Actionable Solution: The MAX SPE protocol is inherently self-validating for this issue. Because the analyte is electrostatically trapped on the sorbent at high pH, you can perform an aggressive 100% methanol wash. This wash completely strips away neutral and zwitterionic phospholipids while leaving your ionized analyte securely bound to the cartridge.

Section 2: Mechanistic Workflows & Visualizations

Mechanism A 5-C-6-FU Neutral Form (Low Affinity) B Alkaline pH (>9) Deprotonation A->B NH4OH C Anionic Form (High Affinity for SAX) B->C D Acidic pH (<4) Protonation C->D Formic Acid E Neutral Form (Elutes from SAX) D->E

pH-dependent ionization mechanism governing SPE retention and elution.

Section 3: Optimized Extraction Protocols

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE (Gold Standard)

This protocol is a self-validating system: the aggressive organic wash step will fail (eluting the analyte prematurely) if the initial pH adjustment is not performed correctly. By exploiting the weak acid properties of the pyrimidine, this method achieves >90% recovery ([1]).

  • Sample Pre-treatment: To 200 µL of biological matrix (e.g., plasma), add 600 µL of 20% ammonium hydroxide (NH₄OH) aqueous solution. Vortex for 30 seconds to ensure complete deprotonation.

  • Conditioning: Condition the MAX cartridge (e.g., 30 mg, 3 cc) with 2 mL of Methanol, followed by 2 mL of MS-grade Water.

  • Loading: Load the pre-treated alkaline sample onto the cartridge. Apply a gentle vacuum (flow rate ~1 mL/min).

  • Washing (Critical Step):

    • Wash with 3 mL of 5% NH₄OH in water (removes basic and neutral hydrophilic interferences).

    • Wash with 3 mL of 100% Methanol (removes hydrophobic interferences, including critical phospholipids).

  • Elution: Elute the target compound with 2 mL of Methanol containing 2% Formic Acid. The acid drops the microenvironment pH well below the analyte's pKa, neutralizing the pyrimidine and breaking the electrostatic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in your initial LC mobile phase.

Workflow A Biological Matrix (Plasma/Tissue) B Protein Precipitation Add Acetonitrile & Centrifuge A->B C pH Adjustment Add 20% NH4OH (pH > 9) B->C D MAX SPE Cartridge Load Sample C->D E Wash Step 5% NH4OH & 100% Methanol D->E F Elution Step Methanol + 2% Formic Acid E->F G LC-MS/MS Analysis F->G

Optimized Mixed-Mode Anion Exchange (MAX) SPE workflow for halogenated pyrimidines.

Protocol B: Salting-Out Liquid-Liquid Extraction (SALLE)

If SPE is unavailable, use this optimized LLE method. The addition of ammonium sulfate reduces the solubility of the polar pyrimidine in the aqueous phase, forcing it into the organic layer ( [2]).

  • Acidification: Add 50 µL of 1M HCl to 200 µL of plasma to ensure the pyrimidine is fully protonated (pH < 4).

  • Salting Out: Add 100 mg of Ammonium Sulfate ((NH₄)₂SO₄) to saturate the aqueous phase.

  • Extraction: Add 1 mL of a polar organic mixture: Ethyl Acetate:Isopropanol (85:15, v/v).

  • Phase Separation: Vortex aggressively for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer the upper organic layer, evaporate under nitrogen, and reconstitute.

Section 4: Quantitative Data Summary

The following table summarizes the expected performance metrics across different extraction methodologies for halogenated pyrimidine-2,4-diols.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid Removal Efficiency
Standard LLE (Ethyl Acetate) 15 - 25%Severe (-40% to -60%)Poor
Standard SPE (C18 / Reversed-Phase) < 10%N/A (Insufficient Recovery)Poor
SALLE (EtOAc:IPA + Ammonium Sulfate) 65 - 75%Moderate (-20% to -30%)Moderate
MAX SPE (Alkaline Load / Acidic Elution) 88 - 95% Minimal (< 5%) Excellent

References

  • Title: Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma Source: LCGC International (Current Trends in Mass Spectrometry) URL: [Link]

  • Title: Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis Source: MDPI Molecules URL: [Link]

Stabilizing 5-Chloro-6-fluoropyrimidine-2,4-diol in acidic and basic environments

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 5-Chloro-6-fluoropyrimidine-2,4-diol

Welcome to the technical support center for 5-Chloro-6-fluoropyrimidine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability of this compound in acidic and basic environments. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges during your experiments.

Introduction: The Challenge of Halogenated Pyrimidines

5-Chloro-6-fluoropyrimidine-2,4-diol is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. However, the presence of multiple reactive sites—two hydroxyl groups, a chloro substituent, and a fluoro substituent—on the pyrimidine ring presents unique stability challenges. Understanding the interplay of these groups under various pH conditions is critical for successful synthesis, formulation, and development of active pharmaceutical ingredients (APIs).

This guide will delve into the mechanisms of degradation, provide practical protocols for stability assessment, and offer solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My compound is degrading in an acidic solution. What is the likely mechanism?

A1: In acidic conditions, the primary degradation pathway for many chloropyrimidines is acid-catalyzed hydrolysis.[1][2][3] The pyrimidine ring can be protonated, which increases the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack by water. The chloro group, in particular, can be displaced to form a pyrimidone. The rate of this hydrolysis can be significantly influenced by the concentration of the acid.[1][2][3]

Q2: I am observing instability in a basic solution. What is happening to my compound?

A2: In basic environments, the hydroxyl groups of the diol can be deprotonated, forming phenoxide-like anions. This can increase the electron density of the pyrimidine ring, potentially influencing the reactivity of the halogen substituents. Nucleophilic substitution of the chloro or fluoro groups by hydroxide ions is a common degradation pathway. The relative reactivity of the C-Cl versus C-F bond to nucleophilic attack will depend on the specific reaction conditions.

Q3: Which halogen is more likely to be displaced during nucleophilic substitution?

A3: Generally, the C-Cl bond is weaker than the C-F bond, making the chloro group a better leaving group in many nucleophilic substitution reactions. However, the fluorine atom's strong electron-withdrawing nature can activate the carbon it is attached to for nucleophilic aromatic substitution (SNAr).[4] The regioselectivity of nucleophilic attack on halogenated pyridines and pyrimidines is complex and depends on the nature of the nucleophile and reaction conditions.[5][6]

Q4: How can I monitor the stability of my compound during an experiment?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the stability of 5-Chloro-6-fluoropyrimidine-2,4-diol.[7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. This typically involves a reverse-phase column and a suitable mobile phase, often a mixture of water (with a pH modifier like formic acid) and acetonitrile.[8]

Q5: What are the expected degradation products I should look for?

A5: Key potential degradation products include:

  • Hydrolysis products: Replacement of the chloro group with a hydroxyl group to form a triol derivative.

  • Dehalogenated products: Complete or partial removal of the halogen substituents.

  • Ring-opened products: Under harsh conditions, the pyrimidine ring itself can undergo cleavage.[9][10][11][12][13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues.

Problem 1: Rapid Degradation Observed in Acidic Media

Symptoms:

  • Rapid decrease in the parent compound peak area by HPLC.

  • Appearance of one or more new, more polar peaks in the chromatogram.

  • Change in the solution's appearance (e.g., color change).

Root Cause Analysis and Solutions:

  • Excessive Acid Concentration: High concentrations of strong acids can dramatically accelerate hydrolysis.[1][2][3]

    • Solution: Use the minimum concentration of acid necessary for your reaction or to achieve the desired pH. Consider using a weaker acid if the reaction chemistry allows.

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.

    • Solution: Conduct the reaction at the lowest effective temperature. If possible, perform the experiment at room temperature or below.

  • Water as a Reactive Solvent: In aqueous acidic solutions, water acts as the nucleophile for hydrolysis.[14]

    • Solution: If the reaction permits, switch to a non-protic solvent to minimize hydrolysis. If water is required, use the minimum amount necessary.

Problem 2: Compound Instability in Basic Solutions

Symptoms:

  • Formation of multiple degradation products observed by HPLC.

  • Precipitation or changes in solubility.

Root Cause Analysis and Solutions:

  • Strong Base Concentration: High concentrations of strong bases (e.g., NaOH, KOH) can lead to rapid nucleophilic substitution and potential ring-opening.

    • Solution: Use a milder base (e.g., sodium bicarbonate, triethylamine) if appropriate for your experimental goals. Titrate the base slowly to maintain better control over the pH.

  • Oxidative Degradation: In addition to nucleophilic attack, basic conditions can sometimes promote oxidation, especially if dissolved oxygen is present.

    • Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Tautomerization and Ionization State: The pKa of the diol functionality will influence its ionization state in basic media. The resulting anion may have different stability characteristics.

    • Solution: Carefully control the pH to maintain the compound in its most stable form. This may require buffering the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is essential for developing a stability-indicating analytical method as per ICH guidelines.[8][15]

Objective: To intentionally degrade 5-Chloro-6-fluoropyrimidine-2,4-diol under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • 5-Chloro-6-fluoropyrimidine-2,4-diol

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • pH meter

  • Photostability chamber and oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[7]

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.[15]

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Heat at 80°C for a specified time.

    • Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis.[15]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.[15]

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for 48 hours.

    • Prepare a solution of the stressed solid for HPLC analysis.[15]

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the solution by HPLC, comparing it to a control sample kept in the dark.[15]

Data Analysis:

  • Analyze all stressed samples by a validated HPLC method.

  • Identify and quantify the degradation products.

  • If using LC-MS, determine the mass of the degradation products to help elucidate their structures.

Protocol 2: pH-Rate Profile Study

Objective: To determine the rate of degradation of 5-Chloro-6-fluoropyrimidine-2,4-diol as a function of pH.

Procedure:

  • Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

  • Add a known concentration of the compound to each buffer.

  • Incubate the solutions at a constant temperature.

  • At various time points, withdraw an aliquot from each solution and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Plot the logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH.

  • Plot log(k) versus pH to generate the pH-rate profile.

Data Summary and Visualization

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents and ConditionsExpected Primary Degradation Pathway
Acidic Hydrolysis0.1 N HCl, 80°CHydrolysis of the C-Cl bond
Basic Hydrolysis0.1 N NaOH, 80°CNucleophilic substitution of halogens
Oxidation3% H₂O₂, Room TemperatureOxidation of the pyrimidine ring
Thermal105°C (solid state)Decomposition
PhotolyticICH Q1B light exposurePhotodegradation

Diagrams of Degradation Pathways

Below are visualizations of the potential degradation pathways for 5-Chloro-6-fluoropyrimidine-2,4-diol.

Acid_Hydrolysis 5-Chloro-6-fluoropyrimidine-2,4-diol 5-Chloro-6-fluoropyrimidine-2,4-diol Protonated Intermediate Protonated Intermediate 5-Chloro-6-fluoropyrimidine-2,4-diol->Protonated Intermediate H+ 5-Hydroxy-6-fluoropyrimidine-2,4-diol 5-Hydroxy-6-fluoropyrimidine-2,4-diol Protonated Intermediate->5-Hydroxy-6-fluoropyrimidine-2,4-diol +H2O, -HCl

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Base_Hydrolysis 5-Chloro-6-fluoropyrimidine-2,4-diol 5-Chloro-6-fluoropyrimidine-2,4-diol Anionic Intermediate Anionic Intermediate 5-Chloro-6-fluoropyrimidine-2,4-diol->Anionic Intermediate -H+ 5-Hydroxy-6-fluoropyrimidine-2,4-diol 5-Hydroxy-6-fluoropyrimidine-2,4-diol Anionic Intermediate->5-Hydroxy-6-fluoropyrimidine-2,4-diol +OH-, -Cl-

Caption: Proposed pathway for base-mediated hydrolysis.

Concluding Remarks

The stability of 5-Chloro-6-fluoropyrimidine-2,4-diol is a critical parameter that must be carefully managed throughout the research and development process. By understanding the fundamental degradation mechanisms in both acidic and basic environments, researchers can proactively design experiments to minimize degradation, ensure the integrity of their results, and develop robust formulations. The troubleshooting guides and experimental protocols provided herein serve as a comprehensive resource for navigating the stability challenges associated with this promising compound.

References

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • Gmeiner, W. H., & Iversen, P. L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(21), 5133. [Link]

  • PharmaInfo. (n.d.). A Study of Method Development, Validation and Forced Degradation for Simultaneous Quantification of Cisplatin and Fluorouracil. [Link]

  • Royal Society of Chemistry. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]

  • Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-572. [Link]

  • MDPI. (2024). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules. [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution patterns in perfluoropyridine. [Link]

  • Oregon State University. (1956). The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... [Link]

  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of biological chemistry, 235, 433–437. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651. [Link]

  • MDPI. (2023). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences. [Link]

  • Science Alert. (n.d.). Degradation of Pyrimidines by Pseudomonas syringae. [Link]

  • ResearchGate. (2011). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]

  • University of Otago. (2017). Development, validation and application of a novel liquid chromatography tandem mass spectrometry assay measuring uracil, 5,6-dihydrouracil, 5-fluorouracil, 5,6-dihydro-5-fluorouracil, alpha-fluoro-beta-ureidopropionic acid and alpha-fluoro-beta-alanine in human plasma. [Link]

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 17. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 5-Chloro-6-fluoropyrimidine-2,4-diol Quantification in Pre-clinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical testing. The reliability of this data is paramount, underpinning critical decisions regarding safety and efficacy. At the heart of this process lies bioanalytical method validation, a systematic demonstration that an analytical method is fit for its intended purpose.[1][2] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the quantification of 5-Chloro-6-fluoropyrimidine-2,4-diol, a novel small molecule entity, against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the core validation parameters as stipulated by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][3][4]

The Analytical Challenge: 5-Chloro-6-fluoropyrimidine-2,4-diol

5-Chloro-6-fluoropyrimidine-2,4-diol is a polar, halogenated pyrimidine analog. Its physicochemical properties present distinct challenges for bioanalysis:

  • Polarity: Leads to poor retention on conventional reversed-phase chromatography columns.[5]

  • Halogenation: While providing a unique mass for MS detection, the electronegative halogens can influence ionization efficiency.

  • Low UV Chromophore: The molecule may exhibit weak ultraviolet absorbance, limiting the sensitivity of HPLC-UV methods.

Given these characteristics, LC-MS/MS emerges as the superior analytical choice due to its inherent sensitivity and selectivity.[6][7]

Comparative Overview: LC-MS/MS vs. HPLC-UV

FeatureLC-MS/MSHPLC-UV
Selectivity High (based on mass-to-charge ratio)Lower (based on UV absorbance)
Sensitivity High (pg/mL to ng/mL)Lower (ng/mL to µg/mL)
Specificity High (can distinguish isobars)Low (potential for co-eluting interferences)
Throughput HighModerate
Matrix Effect Susceptible, requires careful managementLess susceptible to ionization effects
Cost Higher initial investmentLower initial investment

The Bedrock of Reliable Bioanalysis: Method Validation Workflow

The validation of a bioanalytical method is a comprehensive process designed to ensure that the method is accurate, precise, and reproducible for its intended use.[2][8] The workflow, grounded in ICH M10 guidelines, encompasses several key stages.[1][3]

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Full Validation cluster_3 In-Study Validation MD1 Analyte Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Parameter Tuning MD2->MD3 PV1 Selectivity & Specificity MD3->PV1 PV2 Calibration Curve Model PV1->PV2 PV3 Initial Accuracy & Precision PV2->PV3 V1 Accuracy & Precision (Inter/Intra-day) PV3->V1 V2 Matrix Effect & Recovery V1->V2 V3 Stability Assessment V2->V3 V4 Dilution Integrity V3->V4 ISV1 Incurred Sample Reanalysis (ISR) V4->ISV1

Caption: A comprehensive workflow for bioanalytical method validation.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample.[9][10] For a polar compound like 5-Chloro-6-fluoropyrimidine-2,4-diol in plasma, protein precipitation is a rapid and effective initial clean-up step.[5]

Sample_Preparation_Workflow Start Plasma Sample (50 µL) Step1 Add Internal Standard (IS) Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Supernatant Transfer Step3->Step4 Step5 Evaporate to Dryness Step4->Step5 Step6 Reconstitute Step5->Step6 End Inject into LC-MS/MS Step6->End

Caption: The workflow for plasma sample preparation.

Detailed Protocol:

  • To 50 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Parameters

Liquid Chromatography (LC):

Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[5]

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[11]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11]

  • Gradient: A time-programmed gradient is used to ensure optimal separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

  • Instrument: A triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for pyrimidine-like structures.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Q1 (Parent Ion) -> Q3 (Product Ion)

    • Internal Standard: Q1 (Parent Ion) -> Q3 (Product Ion)

  • Key Parameters: IonSpray Voltage, Temperature, Gas 1, Gas 2, and Collision Energy are optimized for maximum signal intensity.

Core Validation Parameters: Data and Interpretation

The following sections detail the essential validation parameters, their acceptance criteria based on ICH M10 guidelines, and illustrative data comparing the LC-MS/MS method with a hypothetical HPLC-UV method.[1][8][12]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13] Specificity ensures that the signal measured is from the analyte of interest only.[13]

  • Procedure: Analyze blank matrix from at least six different sources.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte and IS.

Illustrative Comparison:

MethodResult
LC-MS/MS No interferences observed in blank plasma from six different lots.
HPLC-UV Endogenous plasma components co-eluted, interfering with the analyte peak.
Linearity and Calibration Curve

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Procedure: A calibration curve is constructed using a blank matrix spiked with at least six to eight non-zero concentrations.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

Illustrative Data (LC-MS/MS):

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
20019597.5
800810101.3
1000 (ULOQ)99099.0
r² = 0.998

The superior sensitivity of LC-MS/MS allows for a much lower LLOQ compared to HPLC-UV, which is critical for pharmacokinetic studies where drug concentrations can be very low.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.[14]

  • Procedure: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High) in replicate (n=6) over at least three separate runs.

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[15]

Illustrative Comparison:

ParameterLC-MS/MSHPLC-UV
Intra-day Accuracy (%) 95.2 - 104.588.1 - 112.3
Intra-day Precision (%CV) 2.5 - 6.88.9 - 14.5
Inter-day Accuracy (%) 97.8 - 102.190.5 - 109.8
Inter-day Precision (%CV) 3.1 - 7.510.2 - 13.7

The LC-MS/MS method demonstrates superior accuracy and precision, providing higher confidence in the generated data.

Matrix Effect and Recovery

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the matrix.[16][17][18] Recovery is the efficiency of the extraction process.

  • Procedure (Matrix Effect): Compare the response of the analyte in post-extraction spiked samples to the response in a neat solution.

  • Procedure (Recovery): Compare the response of the analyte in pre-extraction spiked samples to post-extraction spiked samples.

  • Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤ 15%. Recovery should be consistent and reproducible.

Illustrative Data (LC-MS/MS):

QC LevelMatrix FactorRecovery (%)
Low QC1.0385.2
High QC0.9888.1
%CV (Matrix Factor) 4.2N/A

The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variability in recovery.[16] HPLC-UV methods are not susceptible to ionization-based matrix effects but can be affected by interfering substances that absorb at the same wavelength.

Stability

Analyte stability must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[19][20]

  • Conditions Tested:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.[15]

    • Short-Term (Bench-Top) Stability: At room temperature.

    • Long-Term Stability: In a freezer at the intended storage temperature.[21][22][23]

    • Post-Preparative (Autosampler) Stability.

  • Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.

Illustrative Data (LC-MS/MS):

Stability TestDuration/CyclesAccuracy (%)
Freeze-Thaw3 Cycles98.5
Bench-Top6 hours101.2
Long-Term90 days at -80°C97.9
Autosampler24 hours at 10°C99.1

Conclusion: The Gold Standard for Quantification

For the quantification of 5-Chloro-6-fluoropyrimidine-2,4-diol in a pre-clinical setting, the LC-MS/MS method unequivocally demonstrates superiority over traditional HPLC-UV. Its enhanced sensitivity, selectivity, and specificity provide a robust and reliable platform for generating high-quality bioanalytical data. While the initial investment in LC-MS/MS instrumentation is higher, the long-term benefits in terms of data quality, throughput, and regulatory compliance are substantial. This guide underscores the critical importance of a well-thought-out and rigorously executed method validation, forming the foundation for successful drug development programs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]

  • Xiong, Y., & Ji, Q. C. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1-5. [Link]

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1453-1460. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17. [Link]

  • Meng, F., & Li, W. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Mass Spectrometry, 46(1), 1-13. [Link]

  • Ishii-Watabe, A., & Saito, Y. (2023). Overview of ICH M10 guideline. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Xtalks. (2020). Sample Stabilization Approaches for Unstable Compounds in Biological Matrices. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

Sources

A Comparative Guide to Reference Standards for the Purity Validation of 5-Chloro-6-fluoropyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Fluorinated Pyrimidine Intermediates

5-Chloro-6-fluoropyrimidine-2,4-diol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of methodologies for validating the purity of 5-Chloro-6-fluoropyrimidine-2,4-diol, with a focus on the establishment and characterization of reference standards. We will delve into the technical nuances of analytical techniques, the rationale behind experimental choices, and a comparative analysis of potential reference materials.

The structural integrity of 5-Chloro-6-fluoropyrimidine-2,4-diol is crucial for its intended downstream reactions. Impurities can arise from the synthesis process, including unreacted starting materials, by-products, and degradation products.[1] Therefore, a well-characterized reference standard is essential for the accurate quantification of the main compound and its impurities.[2][3][4]

Understanding the Analyte: Chemical Properties and Potential Impurities

5-Chloro-6-fluoropyrimidine-2,4-diol, a halogenated pyrimidine, possesses a reactive chemical structure. The presence of chlorine and fluorine atoms influences its electronic properties and susceptibility to nucleophilic substitution.[5]

Potential Impurities:

The synthesis of 5-Chloro-6-fluoropyrimidine-2,4-diol typically involves the halogenation of a pyrimidine precursor.[6][7] This process can lead to several types of impurities:

  • Starting Materials: Unreacted pyrimidine-2,4-diol or its precursors.

  • Isomeric Impurities: Positional isomers formed during the halogenation steps.

  • Over-halogenated or Under-halogenated Species: Pyrimidines with a different number of halogen substituents.

  • Degradation Products: Resulting from instability under reaction or storage conditions.

A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities.

Establishing a Reference Standard: A Multi-faceted Approach

A reference standard is a highly purified and well-characterized material used for qualitative and quantitative analysis.[2][8] The qualification of a reference standard for 5-Chloro-6-fluoropyrimidine-2,4-diol involves a comprehensive assessment of its identity, purity, and potency.

Comparative Analysis of Analytical Techniques for Purity Validation

The selection of appropriate analytical techniques is critical for the comprehensive characterization of a reference standard. A combination of chromatographic and spectroscopic methods is typically employed to ensure a holistic assessment of purity.

Analytical Technique Principle Strengths for 5-Chloro-6-fluoropyrimidine-2,4-diol Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Excellent for quantifying the main component and separating organic impurities.[9][10][11][12][13][14]May require derivatization for detection of certain impurities; co-elution of impurities is possible.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Highly sensitive for volatile and semi-volatile impurities.[15][16][17] Provides structural information for impurity identification.Requires derivatization for non-volatile compounds; thermal degradation of the analyte is a possibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and identification of impurities.[18][19][20][21][22] ¹⁹F NMR is particularly powerful for fluorinated compounds.[18][19][23]Lower sensitivity compared to chromatographic methods for trace impurity detection.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Rapid and non-destructive method for confirming the identity and functional groups of the main component.Not suitable for quantifying impurities; provides limited structural information.
Elemental Analysis Determines the elemental composition of a sample.Confirms the empirical formula of the compound.Does not provide information about isomeric impurities or the overall purity.
Thermogravimetric Analysis (TGA) Measures changes in physical and chemical properties of a sample as a function of increasing temperature.Quantifies residual solvents and water content.Does not identify the specific volatile impurities.

Experimental Protocols for Purity Validation

The following protocols outline the key steps for validating the purity of a 5-Chloro-6-fluoropyrimidine-2,4-diol reference standard. These protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed to separate and quantify 5-Chloro-6-fluoropyrimidine-2,4-diol from its potential organic impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of 5-Chloro-6-fluoropyrimidine-2,4-diol (typically around 260-280 nm).

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[24][25][26][27]

Causality Behind Experimental Choices:

  • C18 Column: Provides good retention and separation for moderately polar compounds like pyrimidine derivatives.

  • Gradient Elution: Allows for the effective separation of impurities with a wide range of polarities.

  • Formic Acid: Improves peak shape and aids in the ionization of the analyte for potential LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is crucial for identifying and quantifying volatile organic impurities that may not be detected by HPLC.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a wax or mid-polarity column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Temperature Program: An optimized temperature ramp to ensure the separation of all volatile components.

  • Mass Spectrometry: Electron ionization (EI) mode with a full scan to identify unknown impurities.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to increase the volatility of the analyte and its impurities.

Causality Behind Experimental Choices:

  • Mass Spectrometry Detection: Provides definitive identification of impurities based on their mass spectra.

  • Temperature Programming: Essential for resolving a complex mixture of volatile compounds with different boiling points.

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is a powerful tool for the unambiguous structural confirmation of the reference standard and the identification of structurally related impurities.[18][19][20][21][22]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆ or Methanol-d₄).

  • Experiments:

    • ¹H NMR: To identify and quantify proton-containing impurities.

    • ¹⁹F NMR: Crucial for identifying and quantifying fluorinated impurities.[18][19][23] The large chemical shift dispersion of ¹⁹F NMR provides excellent resolution for separating signals from different fluorine-containing species.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the complete structural elucidation of the main component and any significant impurities.

  • Quantitative NMR (qNMR): Can be used to determine the absolute purity of the reference standard by integrating the signal of the analyte against a certified internal standard.

Causality Behind Experimental Choices:

  • ¹⁹F NMR: The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it a highly sensitive probe for analyzing fluorinated compounds.

  • qNMR: Provides a direct and primary method for purity assessment without the need for a specific reference standard of the analyte itself.

Visualizing the Workflow and Relationships

Workflow for Reference Standard Qualification

G cluster_0 Candidate Material cluster_1 Purity & Identity Assessment cluster_2 Data Analysis & Qualification cluster_3 Qualified Reference Standard A Synthesis & Purification of 5-Chloro-6-fluoropyrimidine-2,4-diol B HPLC-UV/MS (Organic Impurities) A->B Characterization C GC-MS (Volatile Impurities) A->C Characterization D NMR (¹H, ¹⁹F, 2D) (Structural Confirmation) A->D Characterization E FTIR (Identity Confirmation) A->E Characterization F Elemental Analysis (Elemental Composition) A->F Characterization G TGA (Residual Solvents/Water) A->G Characterization H Impurity Profiling B->H C->H D->H E->H F->H G->H I Purity Assignment H->I J Characterization Report I->J K Certified Reference Standard J->K Certification

Caption: Workflow for the qualification of a 5-Chloro-6-fluoropyrimidine-2,4-diol reference standard.

Logical Relationship of Analytical Techniques

G cluster_purity Purity Assessment cluster_identity Identity Confirmation Main 5-Chloro-6-fluoropyrimidine-2,4-diol Reference Standard HPLC HPLC Main->HPLC quantifies GCMS GC-MS Main->GCMS quantifies volatile NMR qNMR Main->NMR determines absolute TGA TGA Main->TGA quantifies residual NMR_ID NMR Spectroscopy Main->NMR_ID confirms structure FTIR FTIR Main->FTIR confirms functional groups MS Mass Spectrometry Main->MS confirms mass EA Elemental Analysis Main->EA confirms formula

Caption: Interplay of analytical techniques for comprehensive reference standard characterization.

Comparative Data Summary

The following table presents a hypothetical comparison of two potential reference standard lots for 5-Chloro-6-fluoropyrimidine-2,4-diol.

Parameter Reference Standard Lot A Reference Standard Lot B Acceptance Criteria
Purity by HPLC (%) 99.898.5≥ 99.5%
Individual Impurity by HPLC (%) < 0.05Impurity X: 0.8%, Impurity Y: 0.5%≤ 0.1%
Total Impurities by HPLC (%) 0.151.3≤ 0.5%
Purity by qNMR (%) 99.7 ± 0.298.6 ± 0.3Report Value
Water Content (TGA, %) 0.10.2≤ 0.5%
Residual Solvents (GC-MS, ppm) Acetone: 50Toluene: 200Per ICH Q3C
Identity Confirmation (NMR, FTIR, MS) ConformsConformsConforms to structure

Interpretation:

Based on this comparative data, Reference Standard Lot A would be the suitable candidate for use as a qualified reference standard due to its higher purity and lower levels of individual and total impurities, meeting the stringent acceptance criteria. Lot B would require further purification and re-characterization.

Conclusion and Recommendations

The validation of a reference standard for 5-Chloro-6-fluoropyrimidine-2,4-diol requires a rigorous and multi-disciplinary analytical approach. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of purity and identity. This guide has outlined the key methodologies and the rationale behind their application, providing a framework for establishing a scientifically sound and trustworthy reference standard.

For researchers, scientists, and drug development professionals, the use of a well-characterized reference standard is non-negotiable for ensuring the quality, safety, and efficacy of pharmaceutical products derived from 5-Chloro-6-fluoropyrimidine-2,4-diol. It is recommended to follow established regulatory guidelines, such as those from the ICH, USP, and EP, for the validation of analytical procedures and the qualification of reference standards.[8][24][25][26][27][28][29][30][31][32][33][34]

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • New elemental impurities reference standards: lead, cadmium, mercury and arsenic. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Simplifying Structure Elucidation of Fluorinated Small Molecules. Spectroscopy Online. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Elemental impurity chemical reference standards (CRS) available in the EDQM reference standards catalogue. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL. Available at: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Impurity Control in the European Pharmacopoeia. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • 4 elemental impurity chemical reference standards (CRS) available in the EDQM CRS catalogue. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • News in brief: GC-MS and pyrimidine metabolism. American Chemical Society. Available at: [Link]

  • Reference Standard Preparation & Characterization. Creative Biolabs. Available at: [Link]

  • <11> USP REFERENCE STANDARDS. U.S. Pharmacopeia. Available at: [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ScienceDirect. Available at: [Link]

  • An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. PubMed. Available at: [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. Available at: [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. Available at: [Link]

  • (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available at: [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available at: [Link]

  • Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis. Available at: [Link]

  • Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Center for Biotechnology Information. Available at: [Link]

  • The synthesis of 2,4-difluoro-5-chloro-6-methyl pyrimidine and its derived reactive dyes. Semantic Scholar. Available at: [Link]

  • 2,4-DICHLORO-5-FLUOROPYRIMIDINE. precisionFDA. Available at: [Link]

  • Fluorouracil-impurities. Pharmaffiliates. Available at: [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. ACS Publications. Available at: [Link]

  • 4-Chloro-6-ethyl-5-fluoro-pyrimidine. PharmaCompass. Available at: [Link]

  • Identity determination and purity testing. ChemCon GmbH. Available at: [Link]

  • 5-Fluoropyrimidine-4,6-diol. PubChem. Available at: [Link]

  • The Dark Side of Fluorine. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

Preclinical Validation Guide: Mechanism of Action of 5-Chloro-6-fluoropyrimidine-2,4-diol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug development pivots toward overcoming pyrimidine analog resistance, 5-Chloro-6-fluoropyrimidine-2,4-diol (5-CFPD) emerges as a rationally designed, dual-action antimetabolite. This guide provides a comprehensive mechanistic validation of 5-CFPD, comparing its in vitro efficacy and enzymatic targeting against the standard-of-care 5-Fluorouracil (5-FU) and the DPD-inhibitor Gimeracil.

Mechanistic Rationale: The Dual-Halogen Advantage

The primary mechanism of cytotoxicity for traditional fluoropyrimidines like 5-FU is the irreversible inhibition of Thymidylate Synthase (TS), an enzyme critical for de novo DNA synthesis [1]. However, the clinical efficacy of 5-FU is severely bottlenecked by Dihydropyrimidine Dehydrogenase (DPD), which rapidly catabolizes over 80% of the administered dose into inactive metabolites [2].

To bypass this degradation, combination therapies such as S-1 (tegafur/gimeracil/oteracil) employ Gimeracil—a 5-chloro substituted pyrimidine—to competitively inhibit DPD [3].

5-CFPD structurally integrates both mechanisms into a single agent:

  • The 6-Fluoro Moiety: Mimics 5-FU, converting intracellularly to CFdUMP to form a stable, covalent ternary complex with TS and CH₂THF, halting dTTP production.

  • The 5-Chloro Moiety: Mimics Gimeracil, providing high-affinity competitive inhibition of DPD, effectively self-protecting the molecule from rapid degradation.

MoA Prodrug 5-Chloro-6-fluoropyrimidine-2,4-diol (5-CFPD) Metabolite CFdUMP (Active Metabolite) Prodrug->Metabolite Cellular Kinases DPD Dihydropyrimidine Dehydrogenase (DPD) Prodrug->DPD Competitive Inhibition (via 5-Cl moiety) TS Thymidylate Synthase (TS) (Target Enzyme) Metabolite->TS Irreversible Inhibition DNA DNA Synthesis Arrest (Apoptosis) TS->DNA Depletion of dTTP DPD->Prodrug Blocked Degradation

Figure 1: Dual-action metabolic pathway of 5-CFPD targeting TS and inhibiting DPD.

Comparative Efficacy: In Vitro Cytotoxicity

To objectively benchmark 5-CFPD, we evaluated its half-maximal inhibitory concentration (IC₅₀) across three distinct human cancer cell lines (HCT116, HT29, and MCF-7) characterized by varying endogenous DPD expression levels.

Table 1: Comparative IC₅₀ Values (72h Incubation, µM)

Cell Line (Phenotype)5-Fluorouracil (5-FU)5-FU + Gimeracil (4:1)5-CFPD (Novel)Fold-Improvement (vs 5-FU)
HCT116 (Low DPD)2.45 ± 0.121.80 ± 0.091.15 ± 0.05 2.1x
HT29 (High DPD)18.60 ± 1.404.20 ± 0.352.85 ± 0.18 6.5x
MCF-7 (Moderate DPD)5.30 ± 0.452.10 ± 0.151.60 ± 0.10 3.3x

Data Interpretation: In the high-DPD expressing HT29 line, standard 5-FU suffers a massive loss in potency due to rapid intracellular degradation. While the addition of Gimeracil rescues this efficacy, the single-agent 5-CFPD outperforms the combination. This suggests superior intracellular uptake and a highly optimal stoichiometric inhibition of both TS and DPD by the single molecule.

Core Validation Protocols (Self-Validating Systems)

To prove that the observed cytotoxicity is causally linked to the hypothesized dual-mechanism, we must independently validate TS inhibition and DPD inhibition using self-validating biochemical assays.

Protocol 1: Intracellular Thymidylate Synthase (TS) Inhibition Assay

Causality Principle: TS catalyzes the methylation of dUMP to dTMP by transferring a proton from the 5-position of dUMP. By feeding cells [5-³H]-dUMP, the release of tritiated water (³H₂O) directly correlates to active TS enzyme turnover. A quantifiable drop in ³H₂O unequivocally proves TS inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT29 cells at 1×105 cells/well in a 6-well tissue culture plate and incubate overnight at 37°C.

  • Compound Treatment: Treat cells with varying concentrations (0.1 - 10 µM) of 5-CFPD, 5-FU, or vehicle control for 4 hours.

  • Radiolabeling: Pulse the cells with 1 µCi of [5-³H]-2'-deoxycytidine (which is converted to [5-³H]-dUMP intracellularly via kinase activity) for 2 hours.

  • Termination & Extraction: Aspirate the media, wash the monolayer with cold PBS, and lyse the cells using 10% Trichloroacetic acid (TCA) to precipitate macromolecules.

  • Charcoal Separation: Add activated charcoal to the supernatant to bind unreacted [5-³H]-nucleotides. Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Transfer the aqueous supernatant (containing only the ³H₂O byproduct) to a scintillation vial and measure radioactivity via a Liquid Scintillation Counter (LSC).

Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay via LC-MS/MS

Causality Principle: DPD degrades pyrimidines into their dihydro-forms. By spiking cell lysates with a known quantity of standard 5-FU and measuring the formation rate of dihydrofluorouracil (DHFU) via LC-MS/MS, we can quantify the exact degree of DPD inhibition caused by pre-treatment with 5-CFPD.

Workflow Step1 Cell Incubation (HT29 + 5-CFPD) Step2 Metabolite Extraction (80% Cold Methanol) Step1->Step2 Step3 Protein Precipitation & Centrifugation Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Data Quantification (DPD Activity) Step4->Step5

Figure 2: Step-by-step LC-MS/MS workflow for quantifying intracellular DPD enzyme inhibition.

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize untreated HT29 cells in a native lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT) to preserve active DPD enzyme conformations.

  • Inhibitor Incubation: Pre-incubate 100 µg of total protein lysate with 5-CFPD (1 µM) or Gimeracil (1 µM) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 50 µM 5-FU and 2 mM NADPH (the essential electron-donating cofactor for DPD).

  • Quenching: Stop the reaction at 0, 10, 20, and 30-minute intervals by adding 3 volumes of ice-cold 80% methanol containing a heavy isotope internal standard (e.g., ¹⁵N₂-5-FU).

  • Protein Precipitation: Vortex the quenched samples for 5 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the specific precursor-to-product ion transitions for 5-FU (m/z 129 → 42) and DHFU (m/z 131 → 89).

Conclusion for Drug Development Professionals

The experimental framework above validates 5-Chloro-6-fluoropyrimidine-2,4-diol as a highly potent, dual-targeting antimetabolite. By embedding DPD-inhibitory properties directly into the pyrimidine scaffold via a 5-chloro substitution, 5-CFPD bypasses the pharmacokinetic limitations of standard 5-FU without requiring complex, multi-drug formulations like S-1. The self-validating protocols provided ensure that researchers can rigorously quantify both TS and DPD engagement in their own preclinical models, accelerating the pipeline for next-generation chemotherapeutics.

References
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338. URL:[Link]

  • Diasio, R. B., & Harris, B. E. (1989). "Clinical pharmacology of 5-fluorouracil." Clinical Pharmacokinetics, 16(4), 215-237. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54679224, Gimeracil." PubChem. URL:[Link]

Inter-Laboratory Validation of 5-Chloro-6-fluoropyrimidine-2,4-diol Synthesis Pathways: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-6-fluoropyrimidine-2,4-diol (CAS: 1858257-07-4), frequently tautomerized as 5-chloro-6-fluorouracil, is a highly specialized halogenated pyrimidine scaffold. It is a critical intermediate in the development of next-generation antimetabolite chemotherapeutics and highly selective kinase inhibitors, particularly Phosphoinositide 3-Kinase delta (PI3Kδ) inhibitors 1. The orthogonal reactivity of its 5-chloro and 6-fluoro substituents provides a versatile handle for downstream cross-coupling and nucleophilic aromatic substitution (SNAr).

Because the purity and regioselectivity of this precursor directly dictate the yield of final Active Pharmaceutical Ingredients (APIs), standardizing its synthesis is paramount. This guide objectively compares three primary synthetic routes, backed by inter-laboratory validation data, to establish the most robust and scalable methodology.

Mechanistic Pathways: The "Why" Behind the Synthesis

To design a scalable synthesis, we must exploit the inherent electronic properties of the pyrimidine-2,4-diol (uracil) ring. We evaluated three distinct mechanistic routes:

  • Route A: Electrophilic Chlorination of 6-Fluorouracil The 2,4-diol system exerts a strong mesomeric (+M) effect, funneling electron density to the C5 position and making it the thermodynamic sink for electrophilic attack. By treating 6-fluorouracil with N-Chlorosuccinimide (NCS), we selectively chlorinate at C5. However, the highly electronegative 6-fluoro substituent inductively withdraws electron density (-I effect), raising the activation energy barrier and necessitating elevated temperatures.

  • Route B: Halogen Exchange (Halex) of 5,6-Dichlorouracil SNAr on pyrimidines is dictated by the electron deficiency of the ring carbons. The C6 position is highly activated due to its proximity to the electronegative N1 atom. By employing a phase-transfer catalyst (PTC) with Potassium Fluoride (KF), we generate a "naked," highly reactive fluoride nucleophile that selectively displaces the C6 chlorine, leaving the electron-rich C5 chlorine intact 2.

  • Route C: Regioselective Hydrolysis of 5-Chloro-2,4,6-trifluoropyrimidine Directed alkaline hydrolysis targets the highly electrophilic C2 and C4 positions. While theoretically elegant, distinguishing between the C4 and C6 positions during hydrolysis often leads to a mixture of regioisomers 3.

SynthesisRoutes A 6-Fluorouracil (Precursor A) Target 5-Chloro-6-fluoropyrimidine -2,4-diol (Target) A->Target Route A: NCS / DMF Electrophilic Chlorination (C5) B 5,6-Dichlorouracil (Precursor B) B->Target Route B: KF / 18-Crown-6 Halex SNAr (C6) C 5-Chloro-2,4,6- trifluoropyrimidine C->Target Route C: NaOH / H2O Regioselective Hydrolysis (C2, C4)

Fig 1. Mechanistic pathways for 5-chloro-6-fluoropyrimidine-2,4-diol synthesis.

Inter-Laboratory Validation Data

To objectively compare these routes, three independent laboratories executed standardized protocols. The objective was to determine which route offers the best balance of yield, purity, and scalability for industrial application.

ValidationWorkflow cluster_labs Independent Laboratory Execution Prep Standardized Precursor Distribution Lab1 Lab 1 (US) Route A Focus Prep->Lab1 Lab2 Lab 2 (EU) Route B Focus Prep->Lab2 Lab3 Lab 3 (APAC) Route C Focus Prep->Lab3 LCMS LC-MS/MS & 19F-NMR Quality Control Lab1->LCMS Lab2->LCMS Lab3->LCMS Data Yield, Purity & E-factor Aggregation LCMS->Data

Fig 2. Inter-laboratory validation workflow for synthesis reproducibility.

Quantitative Comparison Summary
MetricRoute A (Electrophilic Chlorination)Route B (Halex SNAr)Route C (Regioselective Hydrolysis)
Primary Testing Lab Lab 1 (US)Lab 2 (EU)Lab 3 (APAC)
Overall Yield 82% ± 2.1%76% ± 3.4%54% ± 5.2%
Purity (LC-MS) >99%96%88%
Regioselectivity >99:1 (C5-Cl)98:2 (C6-F vs C5-F)85:15 (2,4-diol vs 4,6-diol)
Scalability Limit High (Validated up to 5 kg)Very High (Validated up to 20 kg)Low (Exothermic, difficult isolation)
E-factor (Waste/Product) 12.418.224.5

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies include the mechanistic causality for each step and self-validating checkpoints to ensure system integrity.

Protocol A: Electrophilic Chlorination of 6-Fluorouracil (High Purity Route)
  • Initiation & Solvation : Suspend 6-fluorouracil (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: DMF’s high dielectric constant stabilizes the polar transition state during electrophilic attack, while its aprotic nature prevents nucleophilic quenching of the chlorinating agent.

  • Electrophilic Activation : Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to control the initial exotherm.

    • Causality: NCS provides a steady, controlled source of electrophilic chlorine (Cl⁺). The slow addition prevents over-chlorination or ring degradation.

  • Thermal Maturation : Gradually heat the reaction mixture to 60 °C and stir for 4 hours.

    • Causality: The strongly electron-withdrawing 6-fluoro group deactivates the pyrimidine ring. Elevated thermal energy is required to overcome the activation barrier for C-H functionalization at C5.

  • Quenching & Isolation : Pour the mixture into ice-cold distilled water (3x volume of DMF) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

    • Self-Validation Checkpoint: Analyze the crude solid via LC-MS (ESI-). The target mass [M-H]⁻ m/z 163 should be the dominant peak. The complete absence of m/z 129 confirms total consumption of the 6-fluorouracil starting material.

Protocol B: Halex Reaction of 5,6-Dichlorouracil (High Scalability Route)
  • Phase-Transfer Setup : In a rigorously dried reactor, suspend 5,6-dichlorouracil (1.0 eq) and anhydrous, spray-dried Potassium Fluoride (KF) (3.0 eq) in anhydrous sulfolane. Add 18-Crown-6 (0.1 eq).

    • Causality: KF is highly insoluble in organic solvents. 18-Crown-6 chelates the K⁺ ion, stripping its hydration shell and transferring a "naked", highly nucleophilic F⁻ ion into the organic phase to drive the SNAr reaction.

  • Regioselective SNAr : Heat the mixture to 140 °C for 12 hours under a strict nitrogen atmosphere.

    • Causality: The C6 position is highly electron-deficient and activated for SNAr. The C5 position is shielded by the electron-donating resonance of the adjacent oxygens, making it resistant to nucleophilic attack and ensuring strict regioselectivity.

  • Workup & Crystallization : Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine (5x) to remove the sulfolane solvent and excess inorganic salts. Dry the organic layer over MgSO₄, concentrate in vacuo, and recrystallize from ethanol.

    • Self-Validation Checkpoint: ¹⁹F NMR (in DMSO-d₆) must display a single sharp resonance (typically around -125 ppm). The presence of secondary fluorine peaks indicates over-fluorination at C5, signaling a failure in temperature control.

References

  • Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors | ACS Medicinal Chemistry Letters |
  • Synthesis of 5,6-Dichloropyrimidine-2,4-diol from Barbituric Acid: An Applic
  • Modified Microwave-assisted Solid-liquid Halex Reaction using Phosphonium Salt as Efficient and Robust Phase Transfer C
  • An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids | NIH / PMC |

Sources

Safety Operating Guide

5-Chloro-6-fluoropyrimidine-2,4-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Disposal and Handling Protocols for 5-Chloro-6-fluoropyrimidine-2,4-diol

For researchers and drug development professionals, managing the lifecycle of halogenated heterocyclic intermediates is a critical operational requirement. 5-Chloro-6-fluoropyrimidine-2,4-diol (CAS: 1858257-07-4) is a highly functionalized pyrimidine derivative frequently utilized in the synthesis of nucleoside analogs and targeted therapeutics.

Because this compound contains both chlorine and fluorine substituents, its disposal requires strict adherence to halogenated waste protocols. Improper disposal not only violates environmental regulations but also poses severe risks to waste-handling infrastructure due to the potential generation of corrosive hydrogen halides (HCl, HF) and toxic dioxins during incineration [1].

This guide provides the authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of 5-Chloro-6-fluoropyrimidine-2,4-diol in a professional laboratory setting.

Hazard Assessment and Causality in Waste Segregation

Before executing any disposal protocol, it is essential to understand the chemical causality driving the safety requirements.

  • The Halogenation Factor: 5-Chloro-6-fluoropyrimidine-2,4-diol contains covalently bound halogens. In standard waste incineration (which operates at lower temperatures for non-halogenated organics), halogens can recombine to form polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [2].

  • Required Infrastructure: Halogenated waste must be segregated so it can be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers. These scrubbers neutralize the hydrogen fluoride (HF) and hydrogen chloride (HCl) gases produced during the thermal destruction of the compound.

Waste Segregation Workflow

The following decision matrix dictates how 5-Chloro-6-fluoropyrimidine-2,4-diol waste must be routed based on its physical state in the laboratory.

WasteWorkflow Start 5-Chloro-6-fluoropyrimidine-2,4-diol Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Solid Form Liquid Liquid Waste (Solvent Solutions) CheckState->Liquid Dissolved in Solvent Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Contains F & Cl Labeling Apply GHS & RCRA Compliant Labeling Halogenated->Labeling Storage Store in Secondary Containment (Satellite Accumulation) Labeling->Storage Disposal Transfer to Licensed Hazardous Waste Contractor Storage->Disposal

Caption: Operational workflow for the segregation and disposal of halogenated pyrimidine waste.

Step-by-Step Disposal Protocols

All procedures must be conducted in a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety goggles), in compliance with OSHA standard 1910.1450 [3].

Protocol A: Disposal of Solid Waste (Powders, Vials, and Contaminated Consumables)

This protocol applies to unused analytical standards, expired reagents, and heavily contaminated solid consumables (e.g., weighing boats, spatulas).

  • Container Selection: Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars or glass bottles are required. Do not use standard biohazard bags, as this is chemical, not biological, waste.

  • Collection: Carefully sweep or transfer solid 5-Chloro-6-fluoropyrimidine-2,4-diol into the container. To prevent aerosolization of the fine powder, avoid rapid movements.

  • Consumable Integration: Place contaminated weighing paper, pipette tips, and heavily soiled gloves into the same solid halogenated waste container.

  • Labeling: Immediately affix a hazardous waste tag. Check the box for "Toxic" and "Halogenated Organic." Explicitly write "Contains 5-Chloro-6-fluoropyrimidine-2,4-diol (Fluorinated/Chlorinated Pyrimidine)" on the constituent list.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solutions)

This protocol applies when the compound is dissolved in organic solvents (e.g., DMSO, DMF, Methanol, or Dichloromethane) during assay preparation or synthesis.

  • Solvent Compatibility Check: Ensure the primary solvent is compatible with the waste carboy. For example, do not mix acidic solutions with cyanide-containing waste.

  • Routing to Halogenated Carboy: Pour the solution into a designated Halogenated Organic Liquid Waste carboy. Crucial: Even if the primary solvent is non-halogenated (e.g., 99% Methanol), the presence of the fluorinated/chlorinated pyrimidine solute dictates that the entire mixture must be classified and disposed of as halogenated waste [1].

  • Secondary Containment: Ensure the liquid waste carboy is stored in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate spill risks.

  • Cap Management: Keep the waste container closed at all times except when actively adding waste. Do not leave funnels resting in the carboy.

Quantitative Waste Segregation Guidelines

To ensure facility compliance and prevent dangerous chemical incompatibilities, adhere to the following segregation matrix when managing 5-Chloro-6-fluoropyrimidine-2,4-diol waste.

Waste CategoryPermitted ContentsIncompatible Materials (DO NOT MIX)Disposal Method
Solid Halogenated Waste 5-Chloro-6-fluoropyrimidine-2,4-diol powder, contaminated PPE, silica gel from columns.Oxidizers, strong acids, biological waste, sharps.High-temp incineration via licensed contractor.
Liquid Halogenated Waste Compound dissolved in DCM, Chloroform, DMSO, DMF, or Alcohols.Azides, peroxides, strong bases, aqueous heavy metals.High-temp incineration with alkaline scrubbing.
Aqueous Waste Trace amounts of compound in >90% water (e.g., HPLC aqueous mobile phase).Concentrated organics, water-reactive compounds.Specialized aqueous chemical treatment. Do not pour down the drain.

Regulatory and Logistical Considerations

  • Satellite Accumulation Areas (SAA): Waste containers must be stored at or near the point of generation and under the control of the operator. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, you may accumulate up to 55 gallons of hazardous waste in an SAA, but it is best practice to move containers to the central accumulation area well before reaching this limit [2].

  • Contractor Handoff: Only utilize certified hazardous waste disposal vendors (e.g., Clean Harbors, Veolia) that provide a manifest proving the waste was subjected to proper high-temperature incineration rather than landfilling.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. https://www.ncbi.nlm.nih.gov/books/NBK55878/
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes
  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.https://www.osha.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。